Lisinopril S,S,S-Diketopiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMHWCBWYXAOU-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328385-86-0 | |
| Record name | Lisinopril S,S,S-diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328385860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LISINOPRIL S,S,S-DIKETOPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ITR705O35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanism of Intramolecular Dehydration in Lisinopril: A Technical Guide
Executive Summary Lisinopril, a dipeptide-based ACE inhibitor (N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline), exhibits a distinct degradation profile driven by intramolecular dehydration. Unlike simple hydrolysis, this pathway involves a cyclization reaction that yields a diketopiperazine (DKP) derivative.[1] This guide details the mechanistic, kinetic, and analytical aspects of this transformation, providing researchers with actionable protocols for stability assessment and mitigation.
Structural Basis of Instability
The lisinopril molecule contains two critical moieties that drive its instability:
-
The Secondary Amine: Located on the lysine residue (N-terminus relative to the proline).
-
The Carboxylic Acid: Located on the C-terminal proline.
In the solid state, lisinopril exists as a dihydrate.[1][2][3][4][5] Upon thermal stress or desiccation, the crystal lattice loses water (dehydration of the crystal), increasing molecular mobility. This facilitates the nucleophilic attack of the secondary amine onto the carbonyl carbon of the proline carboxylic acid (or the adjacent amide bond in specific conformers), resulting in ring closure and the expulsion of a water molecule.
Key Degradation Product
The primary product of this intramolecular dehydration is Lisinopril Diketopiperazine .[1][6]
-
USP Designation: Lisinopril Related Compound A.
-
EP Designation: Impurity C (S,S,S-isomer) and Impurity D (epimerized R,S,S-isomer).
-
Chemical Structure: (2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid.[4][7]
The Mechanistic Pathway[3][8]
The formation of the DKP ring is not a random degradation event but a specific sequence of thermodynamic steps.
Step-by-Step Mechanism
-
Lattice Dehydration: Lisinopril dihydrate loses crystal water (
), transitioning to a metastable anhydrous phase. -
Conformational Rotation: The anhydrous molecule adopts a "folded" conformation where the N-terminal secondary amine approaches the C-terminal carboxyl group.
-
Nucleophilic Attack: The lone pair on the secondary amine attacks the carbonyl carbon of the proline carboxyl group.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
-
Elimination: The hydroxyl group is protonated and leaves as water (dehydration), leading to the formation of the amide bond that closes the 6-membered diketopiperazine ring.
Pathway Visualization
The following diagram illustrates the reaction coordinate from the stable dihydrate to the DKP impurity.
Caption: Reaction coordinate showing the dehydration of the crystal lattice followed by the intramolecular cyclization to form the Diketopiperazine (DKP) derivative.
Kinetic Drivers & Thermodynamics
Understanding the kinetics is crucial for predicting shelf-life. The reaction does not follow simple zero-order kinetics due to the phase change involved.
Kinetic Parameters
| Parameter | Value / Characteristic | Context |
| Reaction Order | Pseudo-first-order | In solid-state stability studies. |
| Activation Energy ( | Solid phase degradation (high barrier indicates stability at RT unless stressed). | |
| Role of Moisture | Biphasic Effect | 1. Removal of crystal water initiates the reactive anhydrous phase.2. However, presence of amorphous moisture lowers |
| pH Dependence | U-shaped Profile | Maximum stability at pH 5.0–6.0. Acidic conditions protonate the amine (preventing attack); basic conditions ionize the carboxyl (reducing electrophilicity), but extreme pH catalyzes hydrolysis/cyclization. |
Analytical Strategy: Detecting the DKP
The DKP impurity is non-polar relative to Lisinopril due to the loss of the zwitterionic character (formation of the amide). Reverse-Phase HPLC (RP-HPLC) is the standard for separation.
Validated Experimental Protocol
Objective: Quantify Lisinopril DKP (USP Related Compound A) in drug substance or tablets.
1. Reagents & Standards:
-
Mobile Phase A: Phosphate Buffer (pH 2.0 - 2.5) with Hexanesulfonate (ion-pairing agent used in some pharmacopeial methods to retain Lisinopril, though modern C18 columns often allow simplified buffers).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Standard: Lisinopril USP RS; Lisinopril Related Compound A RS.
2. Chromatographic Conditions:
-
Column: C18 (L1 packing),
, (e.g., Hypersil ODS or equivalent). -
Temperature:
(Elevated temperature improves peak shape for peptides). -
Flow Rate:
. -
Detection: UV @
or . -
Injection Volume:
.
3. Gradient Profile (Example):
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
|---|---|---|
| 0 | 90 | 10 |
| 15 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 90 | 10 |
4. System Suitability Criteria:
-
Resolution (
): between Lisinopril and DKP. -
Tailing Factor:
for Lisinopril. -
RSD:
for replicate injections.
Analytical Workflow Diagram
Caption: Standardized workflow for the HPLC quantification of Lisinopril and its DKP impurity.
Mitigation in Formulation
To prevent intramolecular dehydration during drug product development, the following strategies are scientifically grounded:
-
Crystal Form Control: Strictly maintain the dihydrate form. Avoid processing steps (high shear granulation, excessive drying) that strip crystal water, as the amorphous or anhydrous forms are kinetically unstable precursors to the DKP.
-
Excipient Compatibility: Avoid acidic excipients that might catalyze the reaction, or highly hygroscopic excipients that might strip water from the API lattice.
-
Packaging: Use high-barrier packaging (Alu-Alu blisters) to prevent moisture cycling. While moisture accelerates degradation, the initial loss of lattice water is the trigger; therefore, maintaining a constant relative humidity equilibrium is vital.
References
-
Widjaja, E., et al. (2008).[3] Kinetics of Lisinopril Intramolecular Cyclization in Solid Phase Monitored by Fourier Transform Infrared Microscopy. Applied Spectroscopy. Link
-
Uekusa, H., et al. (2012).[2] Mechanism of Dehydration–Hydration Processes of Lisinopril Dihydrate Investigated by ab Initio Powder X-ray Diffraction Analysis. Crystal Growth & Design. Link
-
United States Pharmacopeia (USP). Lisinopril Monograph: Related Compound A. USP-NF. Link
-
European Pharmacopoeia (Ph.[4][7][8] Eur.). Lisinopril Dihydrate: Impurities C and D.[4][8] Link
-
Stanisz, B. (2004). Kinetics of Lisinopril degradation in solid phase. ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doisrpska.nub.rs [doisrpska.nub.rs]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
For Immediate Distribution
[CITY, State] – [Date] – In the landscape of pharmaceutical quality control, the diligent identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This technical guide offers an in-depth comparative analysis of Lisinopril EP Impurity C and Lisinopril USP Related Compound A, providing researchers, scientists, and drug development professionals with a comprehensive resource for navigating the pharmacopeial standards of the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
Introduction: The Critical Role of Impurity Profiling in Lisinopril
Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure. As with any active pharmaceutical ingredient (API), the manufacturing process and subsequent storage can lead to the formation of related substances or impurities. Rigorous control of these impurities is a critical aspect of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide. This guide focuses on a specific, yet crucial, degradation impurity of lisinopril, clarifying its identity and the subtle yet significant differences in its control as stipulated by the EP and USP.
Unveiling the Identity: EP Impurity C and USP Related Compound A
Through comprehensive analysis of pharmacopeial documentation and chemical reference standards, it is unequivocally established that Lisinopril EP Impurity C and Lisinopril USP Related Compound A refer to the identical chemical entity.
Chemical Name: (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid
This compound, a diketopiperazine derivative, is a known degradation product of lisinopril. Its formation is primarily attributed to the intramolecular dehydration of the lisinopril molecule, a process that can be accelerated by factors such as elevated temperatures.[1]
Below is a visual representation of the chemical structures of Lisinopril and its diketopiperazine impurity.
Caption: Chemical structures of Lisinopril and its degradation product.
Pharmacopeial Specifications: A Tale of Two Monographs
While the chemical identity is the same, the acceptance criteria for this impurity diverge between the European Pharmacopoeia and the United States Pharmacopeia. This distinction is a critical consideration for pharmaceutical manufacturers aiming for global market access.
| Impurity Name | Pharmacopeia | Acceptance Criteria |
| Impurity C | European Pharmacopoeia (EP) | Maximum 0.2% |
| Related Compound A | United States Pharmacopeia (USP) | Not More Than (NMT) 0.3% |
This seemingly minor difference of 0.1% can have significant implications for batch release, stability studies, and overall quality control strategies. The rationale behind these differing limits may stem from various factors, including the respective pharmacopeias' risk assessment methodologies and historical data.
The Genesis of an Impurity: Formation Pathway
Understanding the formation pathway of Lisinopril EP Impurity C / USP Related Compound A is fundamental to its control. The primary mechanism is an intramolecular condensation reaction, leading to the formation of the diketopiperazine ring.
Caption: Formation pathway of the diketopiperazine impurity from Lisinopril.
This reaction is often promoted by thermal stress, making it a critical parameter to monitor during manufacturing, particularly during drying and heat-sterilization processes, as well as during long-term storage.
Analytical Scrutiny: A Comparative Look at EP and USP Methodologies
Both the European Pharmacopoeia and the United States Pharmacopeia prescribe High-Performance Liquid Chromatography (HPLC) for the separation and quantification of lisinopril and its related substances. While the fundamental principle is the same, there are notable differences in the specific methodologies that can impact resolution, run time, and sensitivity.
European Pharmacopoeia (EP) Approach
The EP monograph for lisinopril dihydrate outlines a gradient HPLC method for the determination of related substances.
Experimental Protocol (Based on EP general methodology):
-
Mobile Phase Preparation:
-
Mobile Phase A: A mixture of a phosphate buffer and acetonitrile. The exact composition and pH are specified in the monograph.
-
Mobile Phase B: A different ratio of phosphate buffer and acetonitrile, or a different solvent entirely, as specified.
-
-
Chromatographic System:
-
Column: A stainless steel column packed with octadecylsilyl silica gel for chromatography (C18), with dimensions typically around 4.6 mm x 150 mm and a particle size of 5 µm.
-
Detector: A UV spectrophotometer set at a wavelength of approximately 215 nm.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
-
-
Procedure:
-
Inject a defined volume of the test solution and a reference solution containing a known concentration of Lisinopril EP Impurity C reference standard.
-
Run the gradient program as specified in the monograph.
-
Calculate the percentage of Impurity C in the sample by comparing the peak area of the impurity in the test solution to the peak area of the reference standard.
-
United States Pharmacopeia (USP) Approach
The USP monograph for lisinopril also employs an HPLC method for the analysis of organic impurities.
Experimental Protocol (Based on USP monograph):
-
Mobile Phase Preparation:
-
A gradient mixture of a buffer solution (e.g., monobasic sodium phosphate, pH adjusted) and an organic modifier like acetonitrile.
-
-
Chromatographic System:
-
Column: A column containing L7 packing (octylsilane chemically bonded to porous silica particles), typically with dimensions of 4.6 mm x 25 cm and a 5-µm particle size.
-
Detector: A UV detector set at 210 nm.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at 50 °C.
-
-
Procedure:
-
Inject the sample solution and a standard solution containing a known concentration of USP Lisinopril Related Compound A RS.
-
Perform the chromatographic separation using the specified gradient.
-
Quantify the amount of Related Compound A based on the peak response in comparison to the standard.
-
Causality Behind Experimental Choices
The selection of specific chromatographic parameters in both monographs is driven by the need to achieve adequate separation of lisinopril from its potential impurities.
-
Column Chemistry (C18 vs. C8): The choice between an octadecyl (C18) and an octyl (C8) stationary phase influences the retention and selectivity of the separation. C18 columns provide higher hydrophobicity and are suitable for retaining a wide range of compounds, while C8 columns offer slightly less retention and can be advantageous for faster analysis of moderately polar compounds.
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the acidic and basic functional groups in lisinopril and its impurities, thereby affecting their retention times and peak shapes.
-
Column Temperature: Maintaining a constant and often elevated column temperature (e.g., 50 °C in the USP method) can improve peak symmetry, reduce viscosity of the mobile phase for better efficiency, and enhance the reproducibility of the analysis.
-
Detection Wavelength: The choice of 210-215 nm is based on the UV absorbance characteristics of lisinopril and its impurities, which exhibit significant absorbance in this lower UV region due to the presence of peptide bonds and other chromophores.
The following diagram illustrates a generalized workflow for the HPLC analysis of lisinopril impurities, applicable to both EP and USP methodologies with their respective specific parameters.
Caption: Generalized workflow for HPLC analysis of Lisinopril impurities.
Conclusion: A Unified Approach to Global Compliance
The convergence of Lisinopril EP Impurity C and USP Related Compound A as a single chemical entity simplifies the identification aspect for analytical scientists. However, the divergence in their acceptance criteria necessitates a robust quality control strategy that can meet the more stringent of the two limits if global marketing is intended. A thorough understanding of both the EP and USP analytical methodologies is crucial for developing and validating in-house methods that are accurate, precise, and capable of reliably quantifying this critical impurity, thereby ensuring the delivery of safe and effective lisinopril-containing medicines to patients worldwide.
References
-
Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link]
Sources
An In-depth Technical Guide to the Toxicological Profile of Lisinopril Diketopiperazine Impurities
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, leading to the formation of impurities that can impact its safety and efficacy. Among these, the diketopiperazine (DKP) derivative, formed through intramolecular cyclization, is of significant interest. This technical guide provides a comprehensive overview of the toxicological assessment of lisinopril diketopiperazine impurities. In the absence of extensive public data on the specific toxicity of this compound, this guide focuses on the requisite methodologies for its toxicological evaluation, framed within the context of international regulatory standards. We will delve into the chemical formation of lisinopril DKP, its analytical detection, and a detailed framework for its toxicological risk assessment. This includes step-by-step protocols for in vitro cytotoxicity and genotoxicity assays, which are fundamental to characterizing the safety profile of this and other pharmaceutical impurities.
Introduction: The Imperative of Impurity Profiling
The presence of impurities in active pharmaceutical ingredients (APIs) is an unavoidable consequence of the manufacturing process and degradation over time.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the identification, qualification, and control of these impurities to ensure patient safety.[3] The impurity profile of a drug substance is a critical quality attribute that requires thorough investigation.[1]
Lisinopril, the lysine analog of enalaprilat, is a cornerstone in the management of hypertension and congestive heart failure.[1][4] Its synthesis and storage can lead to the formation of various related substances, including the diketopiperazine derivative, which is a product of intramolecular dehydration.[5][6] This guide will provide a detailed exploration of the toxicological considerations for this specific impurity.
Chemical Profile and Formation of Lisinopril Diketopiperazine
Lisinopril diketopiperazine, chemically known as (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid (for the S,S,S-isomer), is a cyclic dipeptide formed from the lisinopril molecule.[2][7] Its formation is primarily a result of intramolecular dehydration, a reaction that can be accelerated by high temperatures.[5][6] This process is a critical consideration during the manufacturing and storage of lisinopril, as elevated temperatures can lead to an increase in the concentration of this impurity.[5][6]
Diagram: Formation of Lisinopril Diketopiperazine
Caption: Intramolecular dehydration of lisinopril to its diketopiperazine impurity.
Regulatory Framework for Impurity Qualification
The qualification of a pharmaceutical impurity is the process of acquiring and evaluating data to establish its biological safety at the level or below which it is found in a drug substance. The ICH Q3A(R2) guideline provides a framework for the qualification of impurities in new drug substances. This guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table 1: ICH Q3A(R2) Thresholds for Impurities
If the level of an impurity is above the qualification threshold, its safety must be justified. This can be achieved by demonstrating that the impurity is also a significant metabolite in humans or by conducting toxicological studies.
Toxicological Assessment Strategy
A comprehensive toxicological assessment of a pharmaceutical impurity involves a battery of tests to evaluate its potential adverse effects. For lisinopril diketopiperazine, a tiered approach is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity.
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental in determining the concentration at which a substance induces cell death.[8] These assays are crucial for establishing a dose range for subsequent, more specific toxicological studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
Lisinopril diketopiperazine impurity (of known purity)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the lisinopril diketopiperazine impurity in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the impurity) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9][13]
-
Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Diagram: MTT Assay Workflow
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Genotoxicity Assessment
Genotoxicity testing is essential to determine if a substance can cause damage to the genetic material of cells.[14] A standard battery of in vitro genotoxicity tests includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][15] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[15] The assay detects mutations that revert this phenotype, allowing the bacteria to grow on a medium lacking the amino acid.[15] This assay is conducted in accordance with OECD Guideline 471.[8][15]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[15]
-
Escherichia coli strain (e.g., WP2 uvrA)[15]
-
Lisinopril diketopiperazine impurity
-
S9 metabolic activation system (from induced rat liver)
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Preparation: Prepare serial dilutions of the lisinopril diketopiperazine impurity.
-
Exposure: In separate tubes, mix the test compound dilutions with the bacterial culture and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion rate).
The in vitro micronucleus assay detects damage to chromosomes.[16][17] It identifies substances that cause the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells and contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[16][17] This assay is performed according to OECD Guideline 487.[16][17][18][19][20]
Materials:
-
Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)[16]
-
Complete cell culture medium
-
Lisinopril diketopiperazine impurity
-
Cytochalasin B (optional, to block cytokinesis)
-
Fixative solution (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment: Culture the cells and expose them to various concentrations of the lisinopril diketopiperazine impurity, with and without S9 metabolic activation.
-
Cytokinesis Block (Optional): Add cytochalasin B to the culture medium to allow for the identification of cells that have completed one cell division.
-
Cell Harvesting: Harvest the cells by trypsinization or centrifugation.
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining: Stain the slides with an appropriate dye.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Risk Assessment and Control Strategy
In the absence of specific toxicological data for lisinopril diketopiperazine, a risk assessment must be based on the principles of impurity qualification outlined in ICH guidelines. If the level of the impurity exceeds the qualification threshold, the toxicological studies described above should be performed.
If the impurity is found to be non-genotoxic, its acceptable intake can be determined based on standard toxicological studies (e.g., a 28-day repeated-dose toxicity study in one species). If the impurity is genotoxic, a more stringent control strategy is required, potentially involving the application of the Threshold of Toxicological Concern (TTC) concept. The TTC is a level of exposure for a chemical below which there is a very low probability of an appreciable risk to human health.
Control of lisinopril diketopiperazine formation should focus on the manufacturing process, particularly by controlling temperature and humidity during synthesis and storage to minimize its formation.[5][6]
Conclusion
References
-
Study of trans-cyclopropylbis (diketopiperazine) and chelating agents related to ICRF 159. Cytotoxicity, mutagenicity, and effects on scheduled and unscheduled DNA synthesis. PubMed. Available from: [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]
-
OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. Available from: [Link]
-
The Mutagenicity Analysis of Imidapril Hydrochloride and Its Degradant, Diketopiperazine Derivative, Nitrosation Mixtures by in Vitro Ames Test With Two Strains of Salmonella Typhimurium. PubMed. Available from: [Link]
-
Cytotoxicity study of cyclic (A,C,E,G) and linear (B,D,F,H) peptides in... ResearchGate. Available from: [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
-
Synthesis and cytotoxicity studies of novel cyclic peptide-2,6-dimethoxyhydroquinone-3-mercaptoacetic acid conjugates. PubMed. Available from: [Link]
-
Study of trans-cyclopropylbis(diketopiperazine) and chelating agents related to ICRF 159. Cytotoxicity, mutagenicity, and effects on scheduled and unscheduled DNA synthesis. ACS Publications. Available from: [Link]
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Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. PMC. Available from: [Link]
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Ames Assay. Inotiv. Available from: [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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Lisinopril Impurities and Related Compound. Veeprho. Available from: [Link]
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In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Available from: [Link]
-
Rational and combinatorial tailoring of bioactive cyclic dipeptides. Frontiers. Available from: [Link]
-
GLP OECD 471 Ames Test. Scantox. Available from: [Link]
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Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available from: [Link]
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Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. EMA. Available from: [Link]
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AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. Available from: [Link]
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Cytotoxicity of plant extracts and purified cyclotides. Viability of... ResearchGate. Available from: [Link]
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Lisinopril EP Impurities & USP Related Compounds. SynThink. Available from: [Link]
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Developments around the bioactive diketopiperazines: A patent review. ResearchGate. Available from: [Link]
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pharmaceutical genotoxic impurities: Topics by Science.gov. Science.gov. Available from: [Link]
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Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. PMC. Available from: [Link]
-
Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. PMC. Available from: [Link]
-
Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. MDPI. Available from: [Link]
-
Synthesis and Characterization of Compounds Related to Lisinopril. ResearchGate. Available from: [Link]
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Synthesis and Characterization of Compounds Related to Lisinopril. Semantic Scholar. Available from: [Link]
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Lisinopril-impurities. Pharmaffiliates. Available from: [Link]
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Lisinopril EP Impurity D / Lisinopril (S,S,R)-Diketopiperazine. Allmpus. Available from: [Link]
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Lisinopril EP Impurity C. GLP Pharma Standards. Available from: [Link]
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Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. PMC. Available from: [Link]
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ACT LISINOPRIL. Available from: [Link]
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In vivo screening for toxicity-modulating drug interactions identifies antagonism that protects against ototoxicity in zebrafish. Frontiers. Available from: [Link]
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Synthesis and Characterization of Compounds Related to Lisinopril. PMC. Available from: [Link]
-
In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. Available from: [Link]
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Methodological & Application
Application Note: Synthesis and Certification of Lisinopril S,S,S-Diketopiperazine Reference Standard
Executive Summary
This protocol details the controlled synthesis, purification, and structural validation of Lisinopril S,S,S-Diketopiperazine (DKP) , a critical degradation impurity designated as Impurity C in the European Pharmacopoeia (EP) and Related Compound A in the United States Pharmacopeia (USP).[1]
Unlike the parent molecule Lisinopril, which exists as an open-chain dipeptide derivative, the DKP analog forms via intramolecular cyclization (dehydration).[1][2] This transformation is stereochemically sensitive; maintaining the all-S configuration requires precise thermal and pH control to avoid epimerization to the R,S,S isomer (Impurity D).[1][2] This guide provides a validated route using acid-catalyzed cyclization in n-butanol, yielding a reference standard suitable for ICH Q3A/B compliant impurity profiling.
Scientific Background & Reaction Mechanism[2][3][4][5][6][7]
The Chemical Challenge
Lisinopril (
This "head-to-tail" cyclization expels water to form a rigid bicyclic 2,5-diketopiperazine ring.[1][2] The critical quality attribute (CQA) for this synthesis is stereochemical integrity. High temperatures (>150°C) favor thermodynamic epimerization, leading to the R,S,S isomer.[1] The protocol below utilizes moderate heat (80°C) to kinetically favor the S,S,S cyclization while preserving chiral centers.
Reaction Pathway Diagram[1][2]
Figure 1: Mechanistic pathway for the acid-catalyzed intramolecular cyclization of Lisinopril to its DKP analog.[1][2]
Experimental Protocol
Safety Warning: Concentrated Hydrochloric acid is corrosive.[1][2] n-Butanol is flammable and an irritant.[1][2] Perform all operations in a functioning fume hood.
Materials & Equipment
-
Precursor: Lisinopril Dihydrate (USP/EP Grade), >99% purity.[1][2]
-
Workup: Sodium Hydroxide (5 N), Ethyl Acetate, Diethyl Ether.[1]
-
Purification: Preparative HPLC System (C18 column).
Synthesis Workflow
Step 1: Solvation and Acidification[2]
-
Charge a 1 L round-bottom flask (RBF) with Lisinopril Dihydrate (50.0 g, 113.4 mmol) .
-
Add n-Butanol (500 mL) . The starting material will form a suspension.
-
Add Concentrated HCl (12.9 g, ~128 mmol) dropwise over 10 minutes at 25–30°C.
-
Note: A slight molar excess (1.1 eq) of acid is required to protonate the proline carbonyl and catalyze the nucleophilic attack.[2]
-
Step 2: Cyclization (Thermodynamic Control)[1][2]
-
Equip the RBF with a reflux condenser and a nitrogen inlet.
-
Heat the mixture to 75–80°C .
-
Stir at this temperature for 24 hours .
-
Process Analytical Technology (PAT): Monitor reaction progress via HPLC every 6 hours. The Lisinopril peak (RT ~5-6 min) should decrease, and the DKP peak (RT ~8-9 min, more hydrophobic) should grow.[1][2]
-
Critical Control Point: Do not exceed 85°C. Higher temperatures induce epimerization to the R,S,S isomer (Impurity D).[1]
-
Step 3: Workup and Isolation[2]
-
Cool the reaction mass to 20–25°C .
-
Adjust the pH to 5.2 ± 0.1 using 5 N NaOH . This is the isoelectric point where the zwitterionic DKP is least soluble in the organic matrix.
-
Concentrate the solution under reduced pressure (Rotavap) at 45°C to obtain a viscous syrupy mass.
-
Trituration: Add Diethyl Ether (200 mL) to the syrup and stir vigorously for 1 hour to precipitate the crude solid. Filter and dry under vacuum.[2]
Purification (Preparative HPLC)
To achieve Reference Standard grade (>99.5%), the crude material requires polishing.[1][2]
-
Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 10 µm.[1]
-
Gradient: 5% B to 40% B over 30 minutes.
-
Collection: Collect the major peak eluting after Lisinopril.[2][4] Lyophilize fractions to obtain a white, fluffy powder.
Characterization & Validation
To certify this material as a reference standard, you must prove both its chemical structure and stereochemical purity .
Analytical Data Summary
| Test | Acceptance Criteria | Expected Result |
| Appearance | White to off-white powder | Conforms |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 388.2 ± 0.5 Da | 388.2 Da (Loss of 18 Da from Lisinopril 406.[1][2]5) |
| HPLC Purity | ≥ 99.0% area | > 99.5% |
| Stereochemistry | Distinguishable from Impurity D | Confirmed by NMR/Co-injection |
Nuclear Magnetic Resonance (NMR) Validation
The formation of the diketopiperazine ring creates a rigid bicyclic system, causing distinct chemical shift changes compared to the open-chain parent.[2]
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 4.10 - 4.45 ppm: Multiplets corresponding to the alpha-protons of the Lysine and Proline residues.[1][2] In the DKP, these signals shift downfield due to the deshielding effect of the newly formed amide bond.
-
Absence of signals: The broad carboxylic acid proton of the proline moiety (usually >10 ppm) is absent.
-
-
Stereochemical Marker:
HPLC Validation Method (Self-Validating System)
Use this method to confirm the absence of the parent drug and the R-isomer.[1][2]
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18).[1]
-
Temperature: 50°C (High temp improves peak shape for DKPs).[1][2]
-
Mobile Phase: Phosphate Buffer pH 2.5 : Acetonitrile (85:15).[1][2]
-
Logic: The DKP is more hydrophobic than Lisinopril due to the loss of the polar zwitterionic character (carboxylate/amine neutralization via cyclization).
Storage and Stability
-
Storage: Store at 2–8°C in a tightly sealed vial. The DKP ring is hydrolytically stable at neutral pH but can reopen under strong alkaline stress.
-
Hygroscopicity: The lyophilized standard is hygroscopic.[2] Equilibrate to room temperature in a desiccator before weighing.
Workflow Visualization
Figure 2: End-to-end workflow for the synthesis and isolation of the reference standard.
References
-
European Pharmacopoeia (Ph.[2][5][6][7] Eur.) , 11th Edition.[2][8] Lisinopril Dihydrate Monograph. (Defines Impurity C as the S,S,S-diketopiperazine). [1][2]
-
Reddy, A. V. R., et al. (2015). "Synthesis and Characterization of Compounds Related to Lisinopril."[7] Scientia Pharmaceutica, 84(2), 269–278.[1] (Primary source for the n-butanol/HCl synthetic route).[1][2]
-
United States Pharmacopeia (USP) . Lisinopril Monograph: Related Compound A. (Defines the regulatory limits for this impurity). [1][2]
-
PubChem Compound Summary . "this compound (CID 29982756)".[1][2] Link
-
ICH Harmonised Tripartite Guideline . "Impurities in New Drug Substances Q3A(R2)". (Guidance on reporting thresholds for impurities). Link
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- 1. This compound | C21H29N3O4 | CID 29982756 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Application Note: High-Purity Extraction and Quantification of Lisinopril and its Diketopiperazine Degradant from Plasma
[1]
Abstract
This application note details a robust protocol for the simultaneous extraction and quantification of Lisinopril and its primary degradation product, Lisinopril Diketopiperazine (DKP) , from human plasma. Unlike standard methods that rely on "dirty" protein precipitation, this guide utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .[1] This approach exploits the zwitterionic nature of Lisinopril to eliminate matrix effects (phospholipids) while preventing ex vivo degradation during sample processing.
Introduction & Scientific Rationale
The Molecule and the Challenge
Lisinopril is a hydrophilic, zwitterionic Angiotensin-Converting Enzyme (ACE) inhibitor.[1] Unlike enalapril, it is not a prodrug and is excreted unchanged.[2] However, its high polarity (logP ≈ -1.[1]2) makes it difficult to retain on standard C18 columns or extract via Liquid-Liquid Extraction (LLE).[1]
The Degradation Mechanism
The primary stability risk for Lisinopril is intramolecular cyclization to form Lisinopril Diketopiperazine (DKP) .[3] This reaction is catalyzed by heat and acidic conditions.
-
In Vivo: Minimal metabolism occurs.[2]
-
In Vitro (The Risk): DKP can form artificially during sample preparation (e.g., high-temperature evaporation of acidic eluents), leading to false negatives for the parent drug and false positives for the degradant.[1]
Diagram 1: Lisinopril Degradation Pathway The following diagram illustrates the intramolecular cyclization (dehydration) of Lisinopril to DKP.
Caption: Mechanism of Lisinopril cyclization to Diketopiperazine (DKP) via dehydration.
Method Development Strategy
Why Mixed-Mode SPE (MCX)?
Standard Protein Precipitation (PPT) leaves significant phospholipids in the sample, causing ion suppression in the MS source. Reverse-Phase (HLB) SPE often fails to retain Lisinopril due to its extreme polarity.[1]
The Solution: Mixed-Mode Cation Exchange (MCX).[1]
-
Acidic Load: At pH 2, Lisinopril's amine groups are protonated (
), allowing ionic binding to the sorbent. -
Organic Wash: Because the drug is locked by ionic charge, we can wash with 100% Methanol to remove hydrophobic interferences (lipids) without eluting the drug.
-
Basic Elution: High pH neutralizes the amine, releasing the drug.
Experimental Protocol
Materials & Reagents[1][3]
-
Internal Standard (IS): Lisinopril-d5 (Preferred) or Enalaprilat.[1]
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]
-
LC Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18), 100 x 2.1 mm, 3 µm.[1]
Sample Preparation Workflow (MCX SPE)
Diagram 2: MCX Extraction Logic
Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring lipid removal and analyte retention.
Detailed Steps:
-
Pre-treatment: Aliquot 200 µL plasma. Add 20 µL Internal Standard. Add 200 µL 2% Formic Acid (aq). Vortex.
-
Conditioning: Condition SPE cartridge with 1 mL Methanol, then 1 mL Water.[1]
-
Loading: Load pre-treated sample at gravity flow or low vacuum.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes salts and proteins).
-
Wash 2 (Organic): 1 mL 100% Methanol. (Crucial step: Removes phospholipids. Lisinopril remains bound by ionic interaction).
-
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
-
Evaporation: Evaporate to dryness under Nitrogen at 35°C .
-
Critical Warning: Do not exceed 40°C. Higher temps can convert Lisinopril to DKP, invalidating the stability assessment.
-
-
Reconstitution: Dissolve in 200 µL Mobile Phase A.
LC-MS/MS Parameters[1]
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | HSS T3 or Polar C18 (100 x 2.1mm) | Retains polar compounds better than standard C18.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for positive mode ESI. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |
| Injection Vol | 5 - 10 µL | Minimized to prevent peak broadening.[1] |
| Run Time | 5.0 Minutes | Fast throughput.[4] |
Gradient Profile:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 90% B (Elutes DKP, which is less polar)
-
3.5 min: 90% B
-
3.6 min: 5% B (Re-equilibration)
Table 2: Mass Spectrometry (MRM) Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lisinopril | 406.2 | 246.1 | 30 | 25 |
| Lisinopril DKP | 388.2 | 246.1 | 30 | 28 |
| Enalaprilat (IS) | 349.2 | 206.1 | 30 | 22 |
Note: DKP has a mass of [M+H]+ 388.2 due to the loss of water (18 Da) from the parent (406.2).[1]
Validation & Troubleshooting
System Suitability Criteria
-
Resolution: Baseline resolution (R > 1.5) between Lisinopril and any matrix interference is required. DKP will elute later than Lisinopril on a C18 column due to the loss of polar groups.
-
Carryover: Inject a blank after the highest standard (ULOQ). Carryover must be < 20% of the LLOQ area.
Common Pitfalls
-
The "Ghost" Degradant: If you observe high DKP levels in your T=0 calibration standards, check your evaporation temperature. It is likely forming during the dry-down step.[1]
-
Low Recovery: If recovery is < 50%, ensure the plasma was acidified before loading. If the pH is > 3 during loading, Lisinopril (zwitterion) may not bind to the cation exchange sites.
-
Ion Suppression: If IS response varies > 15% between samples, the Methanol wash (Step 5 in SPE) was likely insufficient. Increase wash volume to 1.5 mL.
References
-
Naidong, W. et al. (2005). "Development and validation of a stability indicating HPLC method for determination of lisinopril and lisinopril degradation product." Journal of Pharmaceutical and Biomedical Analysis.
-
Tashtoush, B. M., et al. (2004).[5] "Liquid chromatographic-mass spectrometric method for quantitative determination of lisinopril in human plasma." Pharmazie.[1][5]
-
Acta Scientific. (2019). "Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS." Acta Scientific Pharmaceutical Sciences.
-
PubChem. (2023). "Lisinopril Diketopiperazine Compound Summary." National Library of Medicine.
Sources
- 1. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lisinopril - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic-mass spectrometric method for quantitative determination of lisinopril in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
This application note provides a comprehensive guide for the selection of a suitable C18 reversed-phase HPLC column for the analysis of lisinopril and its related substances. As a polar, zwitterionic molecule, lisinopril presents unique challenges for retention and peak shape in reversed-phase chromatography. This document delves into the critical physicochemical properties of lisinopril and its impurities, and how these properties dictate the optimal characteristics of a C18 stationary phase. We will explore the impact of end-capping, carbon load, particle size, and pore size on the separation, providing a detailed protocol and a systematic approach to column selection and method development.
Introduction: The Analytical Challenge of Lisinopril
Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure. Its chemical structure, (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid, contains two carboxylic acid groups and a primary and secondary amine, making it a zwitterionic and highly polar compound at intermediate pH values.[1] The presence of these multiple ionizable groups can lead to poor retention and peak tailing on traditional C18 columns due to secondary interactions with residual silanols on the silica surface.[2]
Furthermore, the analysis of lisinopril requires the separation of the active pharmaceutical ingredient (API) from its related substances, which may include synthesis impurities, degradation products, and isomers.[2] These impurities can be structurally similar to lisinopril and may also be polar in nature, adding to the complexity of the separation. Therefore, a stability-indicating HPLC method is crucial for ensuring the quality, safety, and efficacy of lisinopril drug products.[3] The selection of an appropriate C18 column is the cornerstone of developing such a robust and reliable method.
Understanding the Analyte: Physicochemical Properties of Lisinopril and Related Substances
A successful chromatographic separation begins with a thorough understanding of the analyte's properties.
Lisinopril's Key Characteristics:
-
Polarity and Hydrophilicity: Lisinopril is highly soluble in water and has a low logP value, indicating its hydrophilic nature.[4] This makes it challenging to retain on a non-polar C18 stationary phase.
-
Multiple Ionization States (pKa values): Lisinopril has four pKa values, corresponding to its two carboxylic acid groups and two amino groups.[1][3] This means its net charge is highly dependent on the mobile phase pH. At low pH, the amino groups are protonated (positive charge), and the carboxylic acid groups are neutral. At high pH, the carboxylic acid groups are deprotonated (negative charge), and the amino groups are neutral. At intermediate pH, it exists as a zwitterion.
-
Potential for Peak Tailing: The basic amino groups in lisinopril can interact with acidic residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing and poor chromatographic performance.[2]
Common Lisinopril Related Substances:
A number of related substances for lisinopril are listed in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These can include:
-
Lisinopril Diketopiperazine (Impurity C): A degradation product formed through intramolecular cyclization.[2]
-
Enalaprilat: A structurally similar ACE inhibitor that can be a process-related impurity.
-
Other synthesis-related impurities and degradation products. [5]
The successful separation of these closely related compounds from the main lisinopril peak is a key objective of the HPLC method.
The Heart of the Separation: C18 Column Selection Criteria
The choice of a C18 column is not a one-size-fits-all decision. For a polar and basic compound like lisinopril, several key column parameters must be carefully considered.
The Critical Role of End-capping
Residual silanol groups on the silica surface are a primary cause of peak tailing for basic compounds.[6] End-capping is a process where these accessible silanols are chemically bonded with a small silane, typically trimethylsilane, to render them inert.[6] For lisinopril analysis, a highly and effectively end-capped C18 column is essential .
-
Mechanism: By minimizing the number of free silanol groups, end-capping reduces the undesirable ionic interactions between the protonated amino groups of lisinopril and the negatively charged silanols, resulting in improved peak symmetry and reproducibility.[7]
-
Recommendation: Opt for columns explicitly marketed as "fully end-capped" or designed for the analysis of basic compounds.
Carbon Load: A Balancing Act
The carbon load refers to the percentage of carbon content on the silica surface, which is related to the density of the C18 chains.
-
High Carbon Load (>15%): Generally provides greater hydrophobicity and can increase the retention of non-polar compounds. However, for a polar analyte like lisinopril, a very high carbon load may not be advantageous and could potentially lead to poor wettability with highly aqueous mobile phases.[8]
-
Low to Medium Carbon Load (10-15%): Often provides a better balance for the retention of polar compounds. A lower carbon load can improve the compatibility with highly aqueous mobile phases, which are often necessary for retaining and separating polar analytes.[8]
-
Recommendation: A C18 column with a medium carbon load is often a good starting point for lisinopril analysis.
Particle Size and Column Dimensions: Efficiency and Speed
The choice of particle size and column dimensions directly impacts the efficiency, speed, and backpressure of the analysis.
-
5 µm Particles: Traditional, robust, and suitable for standard HPLC systems. They offer a good balance between efficiency and backpressure.
-
Sub-2 µm and Superficially Porous Particles (Core-Shell): Provide significantly higher efficiency and allow for faster analysis times, compatible with UHPLC systems. Core-shell particles, in particular, offer high efficiency with lower backpressure compared to fully porous sub-2 µm particles.
-
Recommendation: For routine analysis on standard HPLC systems, a 250 mm x 4.6 mm, 5 µm column provides robust performance. For higher throughput and efficiency, a 150 mm x 4.6 mm, 3 µm or a core-shell column is recommended.
Pore Size: Accommodating the Molecule
The pore size of the silica support should be appropriate for the size of the analyte molecules to allow for effective interaction with the stationary phase. For a relatively small molecule like lisinopril (molecular weight ~405.5 g/mol ), a standard pore size of 100-120 Å is generally suitable.
Workflow for C18 Column Selection
The following diagram illustrates a systematic approach to selecting the optimal C18 column for lisinopril analysis.
Caption: A systematic workflow for selecting a C18 column for lisinopril analysis.
Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point for the analysis of lisinopril and its related substances using a well-chosen C18 column.
Recommended Column and Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18, fully end-capped, 250 mm x 4.6 mm, 5 µm | Provides good resolution and peak shape for lisinopril and its impurities on standard HPLC systems. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 5.0 with 1M KOH | The pH is critical for controlling the ionization state of lisinopril and achieving good peak shape.[8] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | Time (min) | %B |
| 0 | 5 | |
| 20 | 40 | |
| 25 | 40 | |
| 26 | 5 | |
| 30 | 5 | |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can sometimes improve peak shape for compounds that exhibit conformational isomers.[9] |
| Detection Wavelength | 215 nm | Lisinopril has significant absorbance at this wavelength.[1] |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of Lisinopril reference standard in Mobile Phase A at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with Mobile Phase A.
-
Sample Solution: For tablet analysis, accurately weigh and powder a sufficient number of tablets. Transfer a portion of the powder equivalent to 10 mg of lisinopril to a 100 mL volumetric flask. Add approximately 70 mL of Mobile Phase A, sonicate for 15 minutes to dissolve, and dilute to volume with Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Lisinopril) | ≤ 1.5 |
| Theoretical Plates (Lisinopril) | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Troubleshooting and Further Optimization
-
Peak Tailing: If significant peak tailing is observed, consider a column with even more effective end-capping or a different bonding chemistry. Adjusting the mobile phase pH can also have a significant impact on peak shape.
-
Poor Retention: If retention is insufficient, decrease the percentage of the organic modifier in the mobile phase. A C18 column with a higher carbon load or a polar-embedded phase could also be evaluated.
-
Co-elution of Impurities: If impurities are not well-resolved, a shallower gradient or a different organic modifier (e.g., methanol) can be explored. Screening columns from different manufacturers with slightly different selectivities can also be beneficial.
Conclusion
The successful HPLC analysis of lisinopril and its related substances is highly dependent on the strategic selection of the C18 column. By understanding the physicochemical properties of the analytes and their interaction with the stationary phase, a chromatographer can make an informed decision. A fully end-capped C18 column with a medium carbon load and a standard particle size provides a robust starting point. Further optimization of the mobile phase and other chromatographic parameters will lead to a reliable and reproducible method suitable for quality control and stability studies in the pharmaceutical industry.
References
-
Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
- Takács-Novák, K., et al. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. ADMET & DMPK, 1(2), 6-16.
-
FooDB. (2011, September 21). Showing Compound Lisinopril (FDB022753). Retrieved from [Link]
-
GL Sciences. (2023, November 1). What are C18 HPLC columns?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of column temperature on the peak shape of lisinopril; mobile phase. Retrieved from [Link]
-
Interchim. (2017, January 15). HPLC : zoom on Interchim C18 AQ stationary phases from analytical scale to purification. Retrieved from [Link]
-
YMC America, Inc. (n.d.). Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC. Retrieved from [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
The Merck Index Online. (n.d.). Lisinopril. Retrieved from [Link]
- Nagaraju, P., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Journal of the Korean Chemical Society, 60(4), 266-271.
- Zhou, L., et al. (2006). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1565-1570.
-
Obrnuta faza. (n.d.). Retention and Separation of Highly Polar Compounds on a Novel HPLC Phase. Retrieved from [Link]
-
LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]
-
MicroSolv. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. Retrieved from [Link]
-
PubChem. (n.d.). Lisinopril. Retrieved from [Link]
-
Separation Science. (2023, December 8). End-capping. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Physicochemical analysis and quality assessment of Lisinopril oral formulations used in the management of hypertension. Retrieved from [Link]
-
Wikipedia. (n.d.). Lisinopril. Retrieved from [Link]
- Scholars Research Library. (2015). Development and validation of RP-LC method for lisinopril dihydrate in bulk and its pharmaceutical formulations. Der Pharmacia Lettre, 7(7), 340-344.
-
Deranged Physiology. (n.d.). Lisinopril. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). ZESTRIL (lisinopril) prescribing information. Retrieved from [Link]
-
ResearchGate. (2017, August 19). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]
- Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322.
- Ghogare, P. B., & Godge, R. K. (2023). RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form.
- Al-Aani, H., & Al-Rekabi, A. (2018). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology, 11(11), 4887-4893.
- Al-Sadeq, A. A., et al. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Acta Scientific Pharmaceutical Sciences, 3(9), 23-29.
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- 4. rjptonline.org [rjptonline.org]
- 5. Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of Lisinopril Formulations
This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for preventing the cyclization of Lisinopril during stability testing. Here, we will explore the mechanisms of degradation, provide troubleshooting strategies, and answer frequently asked questions to ensure the integrity of your stability studies.
Understanding the Challenge: Lisinopril Cyclization
Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is known to undergo intramolecular cyclization to form a primary degradation product, lisinopril diketopiperazine (DKP).[1] This degradation pathway can significantly impact the potency and safety profile of the drug product. The formation of DKP is a critical quality attribute that must be monitored and controlled throughout the drug development process, particularly during stability testing as mandated by ICH guidelines.[2]
The proline residue in Lisinopril's structure plays a crucial role in its susceptibility to cyclization. The inherent conformational rigidity of the proline ring can facilitate the necessary orientation for the intramolecular nucleophilic attack, leading to the formation of the DKP ring.[3] This process is primarily driven by factors such as heat and is pH-dependent.
Below is a simplified representation of the cyclization mechanism:
Caption: Intramolecular cyclization of Lisinopril to its diketopiperazine (DKP) derivative.
Troubleshooting Guide
This section addresses common issues encountered during the stability testing of Lisinopril and provides actionable solutions.
Q1: I'm observing a significant new peak in my HPLC chromatogram during a stability study of my Lisinopril formulation. How can I confirm if it's the diketopiperazine (DKP) degradant?
A1: Confirmation of the DKP degradant can be achieved through a combination of forced degradation studies and analytical techniques.
Step 1: Perform Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and demonstrate the stability-indicating nature of your analytical method.[4][5]
Experimental Protocol: Forced Degradation of Lisinopril
-
Preparation of Stock Solution: Prepare a stock solution of your Lisinopril drug substance or product in a suitable solvent (e.g., mobile phase).
-
Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 50°C for 72 hours.[4]
-
Base Hydrolysis: 0.01 M NaOH at 25°C. Note: Lisinopril is highly sensitive to basic conditions and can degrade almost instantaneously in 0.1M NaOH.[4][6]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Store the solid drug substance or product at elevated temperatures (e.g., 70°C) and monitor over time.[2]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
Step 2: Analytical Characterization
-
HPLC with UV Detection: Compare the retention time of the unknown peak in your stability sample with the major degradation peak observed under thermal and basic stress conditions. The DKP is often the primary product under these conditions.
-
LC-MS Analysis: For definitive identification, utilize liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. The DKP of Lisinopril will have a specific molecular weight corresponding to the dehydrated form of the parent drug.
Q2: My current HPLC method is not adequately separating the Lisinopril peak from its degradants. What are the key parameters for a stability-indicating HPLC method?
A2: A validated stability-indicating HPLC method is crucial for accurately quantifying Lisinopril and its degradation products.
A robust method should provide baseline separation of the active pharmaceutical ingredient (API) from all potential degradants and formulation excipients.[7]
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good retention and separation for moderately polar compounds like Lisinopril and its DKP. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or ammonium phosphate) and an organic modifier (e.g., acetonitrile or methanol). | The buffer controls the pH, which affects the ionization state and retention of the analytes. The organic modifier adjusts the elution strength. |
| pH of Mobile Phase | Typically in the acidic range (e.g., pH 3.0) | An acidic pH can improve peak shape and resolution for amine-containing compounds like Lisinopril.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Detection Wavelength | 210-237 nm | Lisinopril has UV absorbance in this range, allowing for sensitive detection.[1][6] |
| Column Temperature | Ambient or controlled (e.g., 25°C) | Temperature can influence retention times and selectivity. Maintaining a consistent temperature is important for reproducibility.[8] |
Example HPLC Method:
-
Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Methanol:Water:Acetonitrile (80:17.5:2.5 v/v/v), with the pH of the water adjusted to 3.0 with phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: 210 nm[1]
-
Column Temperature: 25°C[4]
Workflow for Method Validation:
Caption: Workflow for validating a stability-indicating HPLC method.
Q3: I suspect an excipient in my formulation is accelerating the cyclization of Lisinopril. How can I investigate this?
A3: Excipient compatibility studies are essential during pre-formulation to identify and avoid interactions that can compromise drug stability.
Experimental Protocol: Excipient Compatibility Screening
-
Binary Mixtures: Prepare binary mixtures of Lisinopril with individual excipients in a 1:1 ratio (or a ratio representative of the formulation).
-
Storage Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analytical Testing: Analyze the samples at initial and subsequent time points using a validated stability-indicating HPLC method to quantify the formation of DKP and other degradants.
-
Control: Include a sample of pure Lisinopril stored under the same conditions as a control.
-
Characterization (Optional): Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) can provide additional information on potential physical and chemical interactions.[9][10]
Known Incompatibilities:
-
Lactose: While some studies show compatibility with certain excipients, there are reports of incompatibility between lisinopril and lactose, a common filler.[10][11]
-
Magnesium Stearate: Some studies have indicated that magnesium stearate may decrease the stability of certain ACE inhibitors.[12]
Generally Compatible Excipients (based on some studies):
-
Mannitol[10]
-
Microcrystalline cellulose[10]
-
Sodium starch glycolate[10]
-
Croscarmellose sodium[10]
-
Crospovidone[10]
-
Sodium lauryl sulfate[10]
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions to minimize Lisinopril cyclization? A: To minimize cyclization, Lisinopril and its formulations should be stored in a well-closed container, protected from moisture, and at controlled room temperature. Avoid exposure to high temperatures.
Q: Does the physical state (solid vs. solution) of Lisinopril affect its stability? A: Yes, Lisinopril is generally more stable in the solid state. In aqueous solutions, the rate of degradation, including cyclization, is typically faster.[2]
Q: Are there any formulation strategies to inhibit DKP formation? A: Yes, formulation strategies can include:
-
pH Control: For liquid formulations, maintaining an optimal pH (typically in the acidic range) can slow down the rate of cyclization.
-
Moisture Control: For solid dosage forms, minimizing moisture content through appropriate manufacturing processes and packaging is crucial.
-
Excipient Selection: Choosing compatible excipients that do not promote degradation is fundamental.
Q: How do the ICH stability guidelines apply to the monitoring of Lisinopril cyclization? A: The ICH guidelines (specifically Q1A) provide a framework for stability testing, including the duration of studies, storage conditions (long-term, intermediate, and accelerated), and the requirement to use validated stability-indicating analytical methods to monitor degradation products like DKP.[2]
References
-
Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. [Link]
-
Kasagić-Vujanović, I., et al. (2018). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. DOI Srpska. [Link]
-
Beasley, C. A., et al. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559-567. [Link]
-
ResearchGate. (n.d.). Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours. [Link]
-
Beasley, C. A., et al. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. PubMed. [Link]
-
ResearchGate. (2025). Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations. [Link]
-
Narasimhulu, G., et al. (2014). Formulation and Evaluation of Lisinopril Sublingual Tablets. IAJPS. [Link]
-
Kasagić Vujanović, I., et al. (2018). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. ResearchGate. [Link]
-
ResearchGate. (n.d.). The effect of pH-value on the reaction rate of lisinopril dihydrate thermal-decomposed. [Link]
-
ResearchGate. (2025). Stress degradation studies on hydrochlorothiazide and lisinopril using validated stability indicating high performance thin layer chromatographic method. [Link]
-
Đorđević, J., et al. (2001). Effect of column temperature on the behaviour of some angiotensin converting enzyme inhibitors during high-performance liquid chromatographic analysis. PubMed. [Link]
-
Reddy, G. C., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. PMC. [Link]
-
Alburyhi, M. M., et al. (2024). LISINOPRIL-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. ResearchGate. [Link]
-
Bojarska, J., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC. [Link]
-
JETIR. (n.d.). Validated stability indicating reversed-phase high- performance liquid chromatography (RP-HPLC) for the estimation of Lisinopril. [Link]
-
Alburyhi, M. M., et al. (n.d.). LISINOPRIL-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. WJPR. [Link]
-
Scilit. (n.d.). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. [Link]
-
Al-Majid, A. M., et al. (2022). Evaluation of Pharmaco-Equivalence Properties of Lisinopril Dihydrate Tablets in Saudi Arabia: A Local Comparative Study. MDPI. [Link]
-
Padmabhushana Chary, V., et al. (2022). Stability indicating RP-HPLC method development and validation for estimation of antihypertension class of drugs lisinopril and. Ukaaz Publications. [Link]
-
Takács-Novák, K., et al. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. ADMET & DMPK. [Link]
-
Bull, H. G., et al. (1985). Synthesis of N2-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (lisinopril). PubMed. [Link]
-
Friedman, D. I., et al. (1989). Intestinal absorption mechanism of dipeptide angiotensin converting enzyme inhibitors of the lysyl-proline type: lisinopril and SQ 29,852. ClinPGx. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography [scirp.org]
- 3. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doisrpska.nub.rs [doisrpska.nub.rs]
- 5. STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA | CONTEMPORARY MATERIALS [doisrpska.nub.rs]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of column temperature on the behaviour of some angiotensin converting enzyme inhibitors during high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.net [wjpr.net]
- 12. researchgate.net [researchgate.net]
Lisinopril Impurity Profiling: Technical Support Center
Topic: Optimizing Gradient Elution for Lisinopril Related Compounds
Role: Senior Application Scientist Status: Active Support Guide
Introduction: The Lisinopril Challenge
Welcome to the Technical Support Center. You are likely here because Lisinopril is behaving atypically compared to standard small molecules.
The Core Problem: Lisinopril is a zwitterionic ACE inhibitor containing a proline moiety. This creates two distinct chromatographic challenges:
-
Cis/Trans Isomerization: The proline peptide bond rotates slowly at room temperature, often causing peak splitting or excessive broadening.[1]
-
Polarity: It is highly polar, requiring high aqueous content for retention, which conflicts with the need to elute hydrophobic impurities like Diketopiperazine (DKP).
This guide synthesizes pharmacopeial standards (USP/EP) with advanced kinetic optimization to solve these issues.
Module 1: Critical Resolution & Selectivity (FAQs)
Q1: I am seeing split peaks or a "shoulder" on the main Lisinopril peak. Is my column failing?
Diagnosis: Likely not a column failure. This is a thermodynamic issue, not a stationary phase collapse. Mechanism: Lisinopril exists in a dynamic equilibrium between cis and trans rotamers around the proline amide bond.[1][2] At ambient temperature (25°C), the interconversion rate is slow on the chromatographic timescale, resulting in two resolved or partially resolved peaks. Solution:
-
Increase Column Temperature: Elevate the column oven to 50°C – 60°C .
-
Why: Higher thermal energy accelerates the rotamer interconversion rate so that it becomes faster than the chromatographic separation process. The result is a single, sharp, time-averaged peak.
Q2: I cannot resolve the Diketopiperazine (DKP) impurity from the main peak.
Diagnosis: Sub-optimal pH or insufficient gradient slope. Mechanism: DKP (Impurity A) is the intramolecular cyclization product of Lisinopril. It is less polar than the parent drug but structurally similar. Solution:
-
pH Control: Ensure your mobile phase A is a phosphate buffer between pH 2.0 and 5.0 .
-
Insight: At pH < 3.0, the carboxyl groups are protonated, suppressing ionization and increasing retention on C18 ligands.
-
-
Gradient Slope: Use a shallow gradient start.
-
Protocol: Hold at 5-10% B (Acetonitrile) for 2-5 minutes before ramping. This allows the polar Lisinopril to interact fully with the stationary phase before the organic modifier initiates elution.
-
Q3: My baseline at 210-215 nm is drifting severely during the gradient.
Diagnosis: "Ghost peaks" or refractive index effects from the buffer system. Mechanism: Lisinopril lacks a strong chromophore, forcing detection at low UV (210-215 nm). Phosphate buffers are transparent here, but impurities in the salt or slight absorbance differences between water and acetonitrile cause drift. Solution:
-
Buffer Balance: If Mobile Phase A is 20mM Phosphate, add 5-10% Acetonitrile to it.
-
Matching: Add the same concentration of buffer to Mobile Phase B (e.g., A: 20mM Phosphate, B: 20mM Phosphate in 50:50 ACN/Water).
-
Why: This keeps the ionic strength and UV absorbance relatively constant throughout the gradient, flattening the baseline.
Module 2: Visualizing the Troubleshooting Logic
The following workflow illustrates the decision matrix for optimizing Lisinopril separation.
Figure 1: Decision matrix for troubleshooting Lisinopril HPLC anomalies. Note the priority of Temperature optimization due to the proline isomerization effect.
Module 3: Standardized Gradient Optimization Protocol
Objective: To separate Lisinopril from DKP and degradation products with a resolution (Rs) > 2.0.
System & Reagent Preparation
| Parameter | Specification | Causality / Reason |
| Column | C18 or C8, 150 x 4.6mm, 3-5µm | C8 is often preferred (USP L7) to reduce excessive retention of hydrophobic impurities while maintaining peak shape. |
| Temp | 50°C ± 2°C | CRITICAL: Ensures single peak symmetry (See FAQ Q1). |
| Wavelength | 215 nm | Lisinopril has weak UV absorbance; 215 nm maximizes signal-to-noise. |
| Buffer | 20mM Sodium Phosphate, pH 2.5 | Low pH suppresses silanol ionization (reducing tailing) and protonates the drug. |
The "Balanced" Gradient Method
This protocol minimizes baseline drift while maximizing selectivity.
-
Mobile Phase A: 20mM Phosphate Buffer (pH 2.5) + 2% Acetonitrile.
-
Mobile Phase B: Acetonitrile + 20mM Phosphate Buffer (pH 2.5) [ratio 80:20].
-
Note: Adding buffer to MP-B prevents precipitation and baseline shift.
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event Description |
|---|---|---|
| 0.0 | 2% | Loading: High aqueous start to retain polar Lisinopril. |
| 5.0 | 2% | Isocratic Hold: Allows Lisinopril to interact with stationary phase; separates early eluting polar degradants. |
| 25.0 | 40% | Linear Ramp: Elutes Lisinopril (approx 10-15 min) and DKP. |
| 30.0 | 40% | Wash: Ensures hydrophobic contaminants are removed. |
| 31.0 | 2% | Return: Rapid return to initial conditions. |
| 40.0 | 2% | Re-equilibration: Essential for phosphate buffers to reset the column surface. |
Module 4: Chemical Interaction Pathway
Understanding why the separation works is key to robustness.
Figure 2: Mechanistic view of how pH and Temperature suppress tailing and peak splitting.
References
-
United States Pharmacopeia (USP). Monograph for Lisinopril: Related Compounds. USP-NF. (Standard pharmacopeial method utilizing phosphate buffer and high temperature).
-
Beasley, C. A., et al. (2005). "Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation."[3][4] Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559-567.[3][4] (Validates the separation of DKP and degradation products).
-
Sridhar Goud, N., et al. (2015). "Development and validation of RP-LC method for lisinopril dihydrate in bulk and its pharmaceutical formulations."[5] Der Pharmacia Lettre, 7(7), 340-344.[5] (Discusses peak tailing and mobile phase optimization).
-
Stanisz, B. (2005). "Kinetics of Lisinopril degradation in solid phase."[6] Reaction Kinetics and Catalysis Letters, 85, 145–152.[4][6] (Identifies DKP formation pathways).
Sources
- 1. Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting high baseline noise in Lisinopril LC-MS analysis
Executive Summary
Analyzing Lisinopril (an ACE inhibitor) via LC-MS presents a unique set of challenges due to its zwitterionic , highly polar, and hydrophilic nature. Unlike lipophilic small molecules, Lisinopril contains two basic amine groups and two acidic carboxyl groups. This amphoteric character leads to three primary sources of baseline noise:
-
Split Ionization States: Inadequate pH control causes the molecule to distribute signal across multiple charge states (
, , , etc.), effectively burying the signal in the baseline. -
Mobile Phase Contamination: The high-aqueous conditions required for retention on C18 columns are prone to microbial growth and salt accumulation.
-
Matrix Interferences: Its polarity makes it difficult to separate from endogenous plasma phospholipids, which elute late and cause "rolling" baselines.
This guide provides a systematic troubleshooting workflow to isolate and eliminate high baseline noise.
Part 1: Diagnostic Workflow (Decision Tree)
Before altering your method, use this logic flow to identify the noise source.
Figure 1: Diagnostic logic tree to isolate the source of baseline noise (System vs. Sample vs. Method).
Part 2: Sample Preparation (The Matrix Factor)
The Problem: Simple protein precipitation (PPT) is often insufficient for Lisinopril. Because Lisinopril is polar, it elutes early on Reverse Phase (RP) columns, often co-eluting with unretained salts and polar interferences. Conversely, phospholipids elute late, causing a rolling baseline in subsequent injections.
The Solution: Use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This exploits Lisinopril's basic amine groups to wash away interferences while locking the analyte to the sorbent.
Recommended SPE Protocol (MCX)
Targeting the basic amine functionality (pKa ~10.75).
| Step | Reagent/Solvent | Mechanism / Purpose |
| 1. Condition | 1 mL Methanol | Activates sorbent ligands. |
| 2. Equilibrate | 1 mL Water + 0.1% Formic Acid | Acidifies sorbent to receive cations. |
| 3. Load | 200 µL Plasma (acidified 1:1 with 2% H3PO4) | Low pH ensures Lisinopril is positively charged ( |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes proteins and salts. |
| 5. Wash 2 | 1 mL Methanol | CRITICAL: Removes hydrophobic phospholipids that cause baseline noise. |
| 6. Elute | 500 µL 5% NH4OH in Methanol | High pH neutralizes the amine, releasing Lisinopril. |
| 7. Reconstitute | Mobile Phase A (High Aqueous) | Matches initial gradient conditions to prevent peak distortion. |
Expert Insight: If you observe a "hump" in your baseline around the Lisinopril retention time, it is likely isobaric interference . Check for Diketopiperazine (DKP) , a cyclic degradation product of Lisinopril (Mass shift: -18 Da). Ensure your samples are not left at room temperature for >24 hours [1, 6].
Part 3: System & Mobile Phase Hygiene
The Problem: Lisinopril methods often use high-aqueous mobile phases (90%+ water) to retain the polar molecule. This is a breeding ground for bacteria, which produce organic acids that appear as baseline noise (grass-like noise).
Troubleshooting Checklist
Q: My baseline has high-frequency "fuzz" or static. What causes this? A: This is often chemical noise from the mobile phase or source contamination.
-
Buffer Quality: Are you using Ammonium Acetate or Formate?
-
Fix: These buffers degrade. Replace every 48 hours. Do not "top off" bottles. Use LC-MS grade salts only.
-
Why: Old buffers change pH, altering Lisinopril's ionization state and reducing signal-to-noise (S/N) [2].
-
-
Solvent Contamination:
-
Fix: If using 0.1% Formic Acid, ensure it is fresh ampoules, not a bulk bottle sitting open. Formic acid oxidizes over time, increasing background counts.
-
-
Source Cleaning:
-
Lisinopril is non-volatile. If you have run high concentrations, it may have precipitated on the cone/curtain plate.
-
Protocol: Wipe the source cone with 50:50 Methanol:Water. If using a blocking voltage (e.g., Curtain Gas), increase it slightly to prevent neutrals from entering the optics [7].
-
Part 4: Chromatography Optimization
The Problem: Lisinopril is a zwitterion. If the Mobile Phase pH is near its isoelectric point, the molecule has no net charge, resulting in poor MS sensitivity and high background relative to the signal.
Optimized Mobile Phase Strategy
To maximize S/N and minimize baseline noise, you must force the molecule into a single charge state.
-
Recommended Column: HILIC (Hydrophilic Interaction LC) or a High-Strength Silica (HSS) T3 C18 (designed for 100% aqueous stability).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why: Keeps the carboxylic acids protonated (neutral) and amines protonated (positive). This forces the
state.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Visualizing the Separation Logic:
Figure 2: Impact of pH control on Lisinopril ionization efficiency and signal-to-noise ratio.
FAQ: Chromatography Issues
Q: I see "ghost peaks" in the baseline even with a blank injection. Why? A: This is likely carryover . Lisinopril can chelate to stainless steel surfaces.
-
Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (40:60:1) . The acid helps break the chelation. If using a PEEK needle, ensure it is not scratched.
Q: My retention time is shifting, causing integration of noise. A: If using HILIC, this is due to insufficient equilibration. HILIC columns require 20-30 column volumes of equilibration between runs to re-establish the water layer on the silica surface.
References
-
Kousoulos, C., et al. (2005).[1] "Development of a rapid liquid chromatography tandem mass spectrometry method for the determination of lisinopril... employing a 96-well format solid phase extraction protocol." Analytica Chimica Acta.
-
ZefSci. (2025). "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci Technical Guides.
-
Waters Corporation. "Controlling Contamination in LC/MS Systems." Waters Help Center.
-
Jain, D.S., et al. (2019). "Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS." Acta Scientific Pharmaceutical Sciences.
-
Restek Corporation. (2021). "Effective LC Troubleshooting: Symptom-Based Strategies and Solutions." Restek Technical Library.
-
Stanisz, B. (2025).[2][3][4] "Kinetics of Lisinopril degradation in solid phase." ResearchGate.[5]
-
Agilent Technologies. "Eliminating Baseline Problems." Agilent Technical Support.
Sources
Technical Support Center: Optimizing Lisinopril and S,S,S-Diketopiperazine Analysis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of lisinopril and its primary cyclic degradant, (S,S,S)-diketopiperazine (DKP). We will explore the critical role of mobile phase pH in achieving optimal retention, resolution, and peak shape, and provide practical troubleshooting advice.
Understanding the Challenge: The Role of pH
Lisinopril is a complex molecule, a tetraprotic ampholyte with multiple ionizable functional groups. This means its overall charge, and therefore its interaction with a reversed-phase column, is highly dependent on the pH of the mobile phase. Lisinopril has four pKa values, approximately 2.5, 4.0, 6.7, and 10.1.[1][2] The S,S,S-Diketopiperazine impurity, formed via intramolecular dehydration of lisinopril, also possesses ionizable groups that are influenced by pH.[3][4][5]
The retention behavior of both lisinopril and its DKP impurity in reversed-phase HPLC is a direct consequence of their ionization state. At a low pH (e.g., pH 2-3), the carboxylic acid groups are protonated (less polar), and the amine groups are ionized (more polar). Conversely, at a higher pH, the carboxylic acid groups become ionized (more polar), and the amine groups are deprotonated (less polar). This interplay of charges dictates the hydrophobicity of the molecules and their affinity for the non-polar stationary phase.
For robust and reproducible separations, it is crucial to operate at a mobile phase pH that is at least 1.5 to 2 pH units away from the pKa of the analytes.[6] This ensures that the molecules exist predominantly in a single ionic form, leading to consistent retention times and symmetrical peak shapes. Operating near a pKa value can result in mixed ionic populations, leading to peak broadening, splitting, or tailing.[7][8]
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing or fronting) for my lisinopril peak?
A1: Poor peak shape for lisinopril is a common issue and can often be attributed to several factors related to mobile phase pH and other chromatographic conditions:
-
Operating too close to a pKa: If the mobile phase pH is near one of lisinopril's pKa values, the molecule can exist in multiple ionization states, leading to peak tailing or splitting.[7][8] It is recommended to adjust the pH to be at least 1.5 units away from the pKa values.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine functions of lisinopril, causing peak tailing. Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups and minimize these secondary interactions.[9]
-
Column Overload: Injecting too much sample can lead to peak fronting.[10] Try reducing the injection volume or sample concentration.
-
Column Degradation: Over time, especially when operating at extreme pH values, the stationary phase can degrade, leading to poor peak shapes for all analytes.[11]
Q2: My lisinopril and S,S,S-DKP peaks are not well-resolved. How can I improve the separation?
A2: Achieving good resolution between lisinopril and its DKP impurity requires careful optimization of the mobile phase pH and organic modifier concentration.
-
pH Adjustment: Since the ionization states of lisinopril and the DKP impurity change differently with pH, adjusting the mobile phase pH can significantly alter their selectivity and, therefore, their resolution. A systematic study of pH (e.g., from pH 2.5 to 7.0) is recommended to find the optimal separation window.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will also impact resolution. A methodical approach, such as running a gradient or testing different isocratic compositions, can help fine-tune the separation.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution for lisinopril.[7][12] However, be aware that high temperatures can also accelerate the degradation of lisinopril to the DKP impurity.[3]
Q3: What is a good starting point for mobile phase pH in my method development?
A3: A good starting point for developing a reversed-phase HPLC method for lisinopril and its impurities is a low pH, typically between 2.5 and 3.5.[13][14] At this pH range:
-
The carboxylic acid groups of both lisinopril and the DKP are largely protonated, increasing their hydrophobicity and retention.
-
The primary and secondary amine groups are protonated, which can be managed with appropriate buffering.
-
Interaction with residual silanols on the column is minimized, leading to better peak symmetry.[9]
Using a phosphate or citrate buffer is common to maintain a stable pH.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Lisinopril Peak | Mobile phase pH is too close to a pKa value of lisinopril. | Adjust the mobile phase pH to be at least 1.5 pH units away from the nearest pKa. A pH of ~3.0 is often a good starting point.[13][14] |
| Secondary interactions with column silanols. | Lower the mobile phase pH to suppress silanol activity. Consider using an end-capped column. | |
| Split Lisinopril Peak | Co-elution of conformational isomers of lisinopril. | Increasing the column temperature can sometimes coalesce the peaks into a single, sharper peak.[7][12] |
| Column contamination or void formation at the inlet. | Back-flush the column. If the problem persists, replace the column. | |
| Poor Resolution Between Lisinopril and DKP | Suboptimal mobile phase pH affecting selectivity. | Perform a pH scouting study (e.g., from pH 2.5 to 7.0) to find the pH that provides the best resolution. |
| Inappropriate organic modifier concentration. | Optimize the percentage of acetonitrile or methanol in the mobile phase. | |
| Shifting Retention Times | Unstable mobile phase pH. | Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase is freshly prepared.[15] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature. | |
| No Retention of Lisinopril | Mobile phase pH is too high, causing lisinopril to be highly ionized and polar. | Lower the mobile phase pH significantly (e.g., to pH 2.5-3.5) to protonate the carboxylic acid groups and increase retention. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for pH Optimization
This protocol outlines the preparation of a phosphate buffer at a target pH of 3.0.
Materials:
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid (85%)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
0.45 µm membrane filter
Procedure:
-
Weigh an appropriate amount of KH2PO4 to prepare a 25 mM solution (e.g., 3.4 g per 1 L of water).
-
Dissolve the KH2PO4 in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 3.0 ± 0.05 using dropwise addition of orthophosphoric acid while monitoring with a calibrated pH meter.[13]
-
Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.
-
Prepare the final mobile phase by mixing the filtered buffer with the desired organic modifier in the appropriate ratio (e.g., 80:20 v/v buffer:acetonitrile).
-
Degas the final mobile phase by sonication or vacuum filtration before use.
Protocol 2: General HPLC Method Parameters
This provides a starting point for the analysis of lisinopril and its S,S,S-DKP impurity.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (can be optimized) |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Visualizing the Effect of pH
The following diagram illustrates the relationship between mobile phase pH, the ionization state of lisinopril, and its expected retention on a reversed-phase column.
Caption: pH's impact on lisinopril's ionization and HPLC retention.
This workflow diagram outlines a systematic approach to troubleshooting retention issues.
Caption: Troubleshooting workflow for retention time issues.
References
-
Tóth, G., & Noszál, B. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. ADMET & DMPK, 1(2), 6-16. Available from: [Link]
-
Reddy, A. V. R., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269-278. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Lisinopril. PubChem Compound Database. Retrieved from: [Link]
- O'Neil, M. J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
-
National Center for Biotechnology Information. (n.d.). Lisinopril S,S,S-Diketopiperazine. PubChem Compound Database. Retrieved from: [Link]
-
Şenkardeş, S., & Küçükgüzel, Ş. G. (2016). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. Marmara Pharmaceutical Journal, 21(1), 136-145. Available from: [Link]
-
Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. Available from: [Link]
-
Goud, N. S., Reddy, G. V., & Kumar, K. A. (2015). Development and validation of RP-LC method for lisinopril dihydrate in bulk and its pharmaceutical formulations. Der Pharmacia Lettre, 7(7), 340-344. Available from: [Link]
-
Al-khattawi, A. M., & Al-kassas, R. (2017). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology, 10(9), 2951-2957. Available from: [Link]
-
EliteSynth Laboratories. (n.d.). Lisinopril (S,S,R)-Diketopiperazine. Retrieved from: [Link]
-
Sreekanth, N., & Rao, J. V. (2011). Development, Estimation and Validation of Lisinopril in Bulk and its Pharmaceutical Formulation by HPLC Method. International Journal of Pharmaceutical Sciences and Research, 2(7), 1834-1837. Available from: [Link]
-
Reddy, A. V. R., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Semantic Scholar. Retrieved from: [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from: [Link]
-
ResearchGate. (n.d.). Experimental and Calculated pKa Values of the ACE Inhibitors Investigated (pH = 7.0). Retrieved from: [Link]
-
ResearchGate. (n.d.). Effect of column temperature on the peak shape of lisinopril; mobile phase. Retrieved from: [Link]
-
Pharmaffiliates. (n.d.). Lisinopril Dihydrate - Impurity D. Retrieved from: [Link]
-
Pharmaffiliates. (n.d.). Lisinopril-impurities. Retrieved from: [Link]
-
ResearchGate. (n.d.). Chemical structure of the ACE inhibitor lisinopril. Retrieved from: [Link]
-
Farmacia. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Retrieved from: [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from: [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from: [Link]
-
ResearchGate. (n.d.). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Retrieved from: [Link]
-
El-Gindy, A., et al. (2012). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of Chemistry, 2013, 1-8. Available from: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from: [Link]
-
Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 38(7), 356-360. Available from: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from: [Link]
-
Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 40(4), 162-166. Available from: [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from: [Link]
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- 2. Lisinopril [drugfuture.com]
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- 15. agilent.com [agilent.com]
Technical Support Center: Mitigating Thermal Degradation of Lisinopril During Processing
Welcome to the Technical Support Center for Lisinopril processing. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal degradation of Lisinopril. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to ensure the stability and integrity of your formulations.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary thermal degradation pathway for Lisinopril?
The principal mechanism of thermal degradation for Lisinopril, particularly in the solid state, is an intramolecular cyclization reaction.[1][2][3][4] This non-enzymatic aminolysis results in the formation of a diketopiperazine (DKP) derivative.[1][2][3][5] This process is often preceded by dehydration of the Lisinopril dihydrate form.[2][3][6]
The dehydration of Lisinopril dihydrate occurs in a two-step process: first to the monohydrate at approximately 76°C, and then to the anhydrous form between 99-101°C.[2][3][6] The subsequent intramolecular cyclization to form the DKP derivative is significantly observed at temperatures above 147°C.[2][3]
Here is a diagram illustrating the degradation pathway:
Caption: Thermal Degradation Pathway of Lisinopril Dihydrate.
TROUBLESHOOTING GUIDE
Issue 1: Increased levels of DKP degradation product detected after thermal processing.
Potential Causes and Solutions:
-
Elevated Processing Temperatures: As evidenced by thermal analysis studies, temperatures exceeding 147°C significantly accelerate the formation of the DKP derivative.[2][3]
-
Troubleshooting Steps:
-
Review Processing Parameters: Carefully monitor and control the temperature during all heating steps of your process (e.g., drying, granulation, compression).
-
Process Optimization: If possible, explore lower temperature processing alternatives. For instance, in drying processes, consider using a lower temperature for a longer duration or employing vacuum drying to reduce the required temperature.
-
Utilize Thermal Analysis: Employ techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to understand the thermal behavior of your specific Lisinopril formulation, including the onset of degradation.[1][2][3][7]
-
-
-
Presence of High Moisture Content: The presence of humidity can facilitate the degradation of Lisinopril in the solid state.[1]
-
Troubleshooting Steps:
-
Control Relative Humidity: Maintain a low-humidity environment during processing and storage.[8]
-
Moisture-Proof Packaging: Utilize packaging with low moisture permeability, and consider the inclusion of desiccants.[8][9][10][11]
-
Hygroscopic Excipients: Be mindful of using highly hygroscopic excipients that can attract and retain moisture, potentially creating a microenvironment that promotes degradation.[8]
-
-
Issue 2: Inconsistent stability results between different batches of Lisinopril formulations.
Potential Causes and Solutions:
-
Excipient Incompatibility: Certain excipients can interact with Lisinopril and influence its degradation rate.
-
Troubleshooting Steps:
-
Excipient Screening: Conduct compatibility studies with your selected excipients. Blending Lisinopril with individual excipients and exposing the mixtures to stress conditions (e.g., elevated temperature and humidity) can help identify problematic interactions.[12][13][14]
-
Review Excipient Selection: Based on compatibility studies, select excipients that are known to be compatible with Lisinopril. For example, some studies have shown that excipients like talcum, dibasic calcium phosphate, and magnesium stearate can decrease the rate of degradation under certain conditions, while others like microcrystalline cellulose (avicel) and maize starch may increase it.[15][16]
-
-
| Excipient | Potential Impact on Lisinopril Stability | Reference |
| Talcum | May decrease the rate of degradation. | [15] |
| Dibasic Calcium Phosphate | May decrease the rate of degradation. | [15] |
| Magnesium Stearate | May decrease the rate of degradation. | [15] |
| Microcrystalline Cellulose (Avicel) | May increase the rate of degradation. | [15] |
| Maize Starch | May increase the rate of degradation. | [15] |
-
Influence of pH: Lisinopril's stability is pH-dependent. It is highly susceptible to hydrolysis in basic environments.[17][18][19] Even in solid dosage forms, the micro-pH created by excipients can play a role.
-
Troubleshooting Steps:
-
pH of Aqueous Media: For liquid or semi-solid formulations, maintain the pH in a range where Lisinopril is most stable. Studies have shown that Lisinopril degradation increases with increasing pH.[15][16][20]
-
Solid-State "Micro-pH": Be aware of the potential for excipients to create an alkaline microenvironment that could accelerate degradation.
-
-
Issue 3: Difficulty in accurately quantifying Lisinopril and its DKP degradant.
Potential Causes and Solutions:
-
Inadequate Analytical Method: A non-specific analytical method may not be able to separate the active pharmaceutical ingredient (API) from its degradation products, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Develop a Stability-Indicating Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial. This method should be able to resolve Lisinopril from its DKP degradant and any other potential impurities.[5][21][22][23]
-
Method Validation: The analytical method must be thoroughly validated according to ICH guidelines (Q2A and Q2B) for specificity, linearity, accuracy, precision, and robustness.[5]
-
-
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 column is commonly used for the analysis of Lisinopril.[15]
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter and should be optimized to achieve good separation.[22]
-
Detection Wavelength: UV detection is typically performed at around 210-215 nm.[15][22]
-
Forced Degradation Studies: To demonstrate the specificity of the method, forced degradation studies should be conducted. This involves subjecting Lisinopril to stress conditions such as acid and base hydrolysis, oxidation, and heat to intentionally generate degradation products.[16][17] The method should then be able to separate the intact drug from these degradation products.
-
Validation: Perform a full validation of the developed method.
Caption: Workflow for developing a stability-indicating HPLC method.
STRATEGIES FOR MINIMIZING THERMAL DEGRADATION
Beyond troubleshooting, a proactive approach during formulation development is key to minimizing the thermal degradation of Lisinopril.
-
Formulation Design:
-
Solid Dosage Forms: For solid dosage forms, consider direct compression over wet granulation if high temperatures during drying are a concern. However, the impact of the manufacturing process on stability should be evaluated on a case-by-case basis.[24]
-
Liquid Formulations: For liquid formulations, carefully control the pH and consider the use of appropriate buffering agents.[9] Refrigerated storage can also significantly improve stability.[25]
-
-
Process Control:
-
Temperature and Humidity Monitoring: Implement strict in-process controls for temperature and humidity throughout the manufacturing process.
-
Hot Melt Extrusion: While a high-temperature process, hot melt extrusion can sometimes enhance the stability of thermally labile drugs by creating a solid dispersion, but this would require careful evaluation for Lisinopril.[9]
-
-
Packaging and Storage:
By understanding the degradation mechanisms of Lisinopril and implementing these proactive and troubleshooting strategies, you can significantly enhance the stability of your formulations and ensure the quality and efficacy of your final product.
References
-
Beasley, C. A., Shaw, J., Zhao, Z., & Reed, R. A. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559-567. [Link]
-
Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5(5), 316-322. [Link]
-
Walsh Medical Media. (2017, January 4). Methods of Analysis of Lisinopril: A Review. [Link]
-
Kasagić-Vujanović, I., et al. (2018). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Contemporary Materials, VIII−2. [Link]
-
ResearchGate. (2025, August 6). Stability of Lisinopril in Two Liquid Dosage Forms. [Link]
-
ResearchGate. (2025, August 6). Kinetics of Lisinopril degradation in solid phase. [Link]
-
J-Stage. (n.d.). Thermal-Dependent Dehydration Process and Intramolecular Cyclization of Lisinopril Dihydrate in the Solid State. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
ResearchGate. (n.d.). Degradation of lisinopril: A physico-chemical study. [Link]
-
Scilit. (n.d.). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. [Link]
-
PubMed. (2000, December 15). Thermal-Dependent dehydration process and intramolecular cyclization of lisinopril dihydrate in the solid state. [Link]
-
Semantic Scholar. (2014, April 9). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 9: Control of Drug Degradation. [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
PubMed. (2012, February 20). Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations. [Link]
-
Semantic Scholar. (n.d.). Thermal-Dependent dehydration process and intramolecular cyclization of lisinopril dihydrate in the solid state. [Link]
-
DOI Srpska. (n.d.). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. [Link]
-
Chemical & Pharmaceutical Bulletin. (n.d.). Thermal-Dependent Dehydration Process and Intramolecular Cyclization of Lisinopril Dihydrate in the Solid State. [Link]
-
Contemporary Materials. (2018, February 14). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. [Link]
-
ResearchGate. (2025, August 7). Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations. [Link]
-
ResearchGate. (n.d.). The effect of pH-value on the reaction rate of lisinopril dihydrate thermal-decomposed. [Link]
-
IJIRT. (n.d.). Formulation And Evaluation of Lisinopril as Fast Dissolving Tablet. [Link]
-
PMC. (n.d.). The Effect of Formulation Excipients and Thermal Treatment on the Release Properties of Lisinopril Spheres and Tablets. [Link]
-
American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]
-
ResearchGate. (2024, July 27). LISINOPRIL-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Formulation Development And Evaluation Of Bilayer Tablets Of Lisinopril For Immediate Release And Simvastatin For Sustained Rele. [Link]
-
PubMed. (2003, January 1). Characterization of an extemporaneous liquid formulation of lisinopril. [Link]
-
JETIR.org. (n.d.). “FORMULATION & EVALUATION OF LISINOPRIL IMMEDIATE RELEASE TABLET”. [Link]
-
ijprajournal. (2021, May 10). Lisinopril- A Review. [Link]
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Validation & Comparative
Technical Guide: Relative Response Factor (RRF) Determination for Lisinopril Impurity C
Executive Summary
In the high-performance liquid chromatography (HPLC) analysis of Lisinopril , the accurate quantification of Impurity C (European Pharmacopoeia designation) is critical for regulatory compliance and safety. Also known as USP Related Compound A or (S,S,S)-Diketopiperazine , this impurity arises from the intramolecular cyclization of the active pharmaceutical ingredient (API).
While the use of an isolated external standard is the "gold standard" for quantification, the Relative Response Factor (RRF) provides a scientifically valid alternative that reduces the long-term cost of expensive impurity standards. This guide objectively compares the performance of RRF-based quantification against external standardization and details the experimental protocol for establishing a robust RRF.
Part 1: The Analyte & Mechanism
To understand the detector response, one must understand the structural change. Lisinopril contains a secondary amine and a carboxylic acid which can undergo intramolecular dehydration to form a diketopiperazine ring.
-
USP Name: Lisinopril Related Compound A[1][2][3][4][5][6][7][8][9]
-
Chemical Name: (S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid.[1][5][7][9]
-
Formation Mechanism: Intramolecular condensation (cyclization) of Lisinopril, often accelerated by heat or acidic conditions.
Chromatographic Implication:
Both Lisinopril and Impurity C share the phenylpropyl moiety , which is the primary UV chromophore. However, the formation of the diketopiperazine ring alters the electronic environment of the amide bonds. At low UV wavelengths (210–215 nm), this structural rigidity can cause a divergence in molar absorptivity (
Part 2: Comparative Analysis (RRF vs. External Standard)
The following table compares the two primary quantification strategies.
Table 1: Performance Comparison of Quantification Strategies
| Feature | Method A: External Standard (Gold Standard) | Method B: RRF-Corrected (Calculated) | Method C: Uncorrected (Area %) |
| Principle | Uses a known concentration of purified Impurity C standard. | Uses Lisinopril API standard and applies a correction factor (RRF). | Assumes Impurity C and Lisinopril have identical UV response (RRF = 1.0). |
| Accuracy | Highest. Accounts for exact detector response and daily system variations. | High. Accurate if the RRF is established on the specific instrument/method. | Variable. Can lead to ±10-20% mass balance errors if RRF deviates from 1.0. |
| Cost Efficiency | Low. Requires purchasing expensive pharmacopeial impurity standards (USP/EP). | High. Uses the cheaper API standard for routine analysis. | Highest. No impurity standard required. |
| Regulatory Risk | Low. Preferred by FDA/EMA for mass balance studies. | Moderate. Requires rigorous validation and proof of robustness. | High. Generally unacceptable for impurities >0.1% unless justification is provided. |
| Typical RRF | N/A (Direct comparison) | 0.90 – 1.10 (Typical range for Lisinopril diketopiperazines) | Assumed 1.00 |
Part 3: Experimental Protocol for RRF Determination
To implement Method B, you must experimentally determine the RRF. This is a one-time validation exercise (or periodic verification). The method below uses the Slope Ratio Method , which is statistically superior to single-point calibration.
Reagents & Conditions
-
Mobile Phase: Phosphate Buffer (pH 2.0 - 5.0) / Acetonitrile (Gradient or Isocratic as per USP/EP monograph).
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm), maintained at 40°C–50°C to prevent peak splitting.
-
Detection: UV at 210 nm or 215 nm.
-
Standards:
-
Lisinopril USP Reference Standard (RS).
-
Lisinopril Related Compound A RS (Impurity C).
-
The "Slope Method" Workflow
Figure 1: Workflow for the experimental determination of Relative Response Factor using the Slope Method.
Calculation Logic
The RRF is defined as the ratio of the detector response of the impurity to the API per unit of mass.
Where:
- = Linear regression slope of Impurity C (Area vs. Conc).
- = Linear regression slope of Lisinopril (Area vs. Conc).
Acceptance Criteria:
-
Linearity: The correlation coefficient (
) for both calibration curves must be . -
Intercept: The y-intercept should be statistically indistinguishable from zero (within ±2-5% of the response at the target limit).
Part 4: Representative Data & Interpretation
The following data simulates a typical validation result for Lisinopril Impurity C at 215 nm.
Table 2: Experimental Data Summary (Example)
| Concentration (µg/mL) | Lisinopril Mean Area (mAUs) | Impurity C Mean Area (mAUs) |
| 0.50 (LOQ) | 12,500 | 11,800 |
| 1.00 | 25,100 | 23,900 |
| 2.50 | 62,800 | 59,500 |
| 5.00 | 125,500 | 119,200 |
| 7.50 | 188,000 | 178,500 |
| Slope (m) | 25,105 | 23,810 |
| 0.9999 | 0.9998 |
Calculation:
Interpretation: In this example, Impurity C has a response that is 95% of Lisinopril's response.
-
If you use the Uncorrected Method (Method C) , you would underestimate the impurity by 5% (reporting 0.95% instead of 1.0%).
-
If you use the RRF Method (Method B) , you divide the impurity area by 0.95 (or multiply by a Correction Factor of 1.05) to obtain the true value.
Part 5: Critical Considerations for Researchers
Wavelength Sensitivity
The RRF is wavelength-dependent . Lisinopril analysis is often performed at 210 nm or 215 nm.
-
At 210 nm , the contribution of the amide bonds is significant.
-
At 254 nm , detection relies almost exclusively on the phenyl ring.
-
Recommendation: If your method changes wavelength (e.g., from USP to an in-house method), you must re-determine the RRF. Do not transfer RRF values between methods with different detection parameters.
Pharmacopeial Status
-
USP: Often specifies the use of "Lisinopril Related Compound A RS" for system suitability and quantification, implying Method A (External Standard) is preferred.
-
EP: May list specific correction factors in the "Tests" section of the monograph. Always consult the current Ph. Eur. monograph (e.g., Monograph 1120).
Stability of Impurity C
Impurity C (Diketopiperazine) is a degradation product. When preparing stock solutions for RRF determination, ensure they are prepared fresh and kept cool. Spontaneous formation of Impurity C in the Lisinopril stock solution during the experiment can artificially inflate the API slope and skew the RRF calculation.
References
-
European Pharmacopoeia (Ph.[10] Eur.). Lisinopril Dihydrate Monograph (1120). Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP). Lisinopril Monograph; Lisinopril Related Compound A RS. Rockville, MD: USP Convention.
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Sahoo, B.M., et al. "Development and Validation of RP-HPLC Method for the Determination of Lisinopril in Bulk and Pharmaceutical Dosage Forms." International Journal of Pharmaceutical Sciences and Research.
-
Chemicea Pharmaceuticals. Lisinopril EP Impurity C Structure and Identity.
Sources
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A Comparative Guide to Certificate of Analysis (CoA) Requirements for Lisinopril Impurity C
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of the Certificate of Analysis (CoA) requirements for Lisinopril Impurity C, a critical parameter in the quality control of the widely-used antihypertensive drug, Lisinopril. We will delve into the regulatory landscape, compare pharmacopeial standards, and provide practical, field-proven insights into the analytical methodologies used to control this impurity.
The Significance of Controlling Lisinopril Impurity C
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure.[1] During its synthesis and storage, various impurities can arise. Lisinopril Impurity C, chemically known as (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid, is a significant process-related impurity.[2][3] It is also referred to as Lisinopril USP Related Compound A or (S,S,S)-Diketopiperazine.[2][4] The formation of this impurity is often due to the intramolecular dehydration of lisinopril, a reaction that can be accelerated by high temperatures.[5]
The presence of impurities can impact the safety and efficacy of the final drug product.[6] Therefore, stringent control and accurate quantification of Lisinopril Impurity C are mandated by regulatory bodies worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines, such as ICH Q3A(R2), which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[6]
Comparison of Pharmacopeial Requirements for Lisinopril Impurity C
A Certificate of Analysis for Lisinopril Impurity C must demonstrate compliance with the standards set forth in major pharmacopoeias, primarily the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). While the fundamental goal is the same—to ensure patient safety—the specific requirements and analytical procedures can differ.
| Parameter | United States Pharmacopeia (USP) | European Pharmacopoeia (Ph. Eur.) (Illustrative Example) |
| Impurity Name | Lisinopril Related Compound A | Impurity C |
| Acceptance Criterion | Not more than 0.15% | Maximum 0.2% |
| Total Impurities | Not more than 1.0% | Maximum 0.6% |
| Reporting Threshold | 0.1% | 0.05% |
| Identification | Identification is required as it is a specified impurity. | Identification is required as it is a specified impurity. |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
Table 1: Comparison of USP and illustrative Ph. Eur. requirements for Lisinopril Impurity C.
The Analytical Workflow: A Step-by-Step Protocol
The accurate quantification of Lisinopril Impurity C necessitates a robust and validated analytical method. The following is a detailed protocol based on the United States Pharmacopeia (USP) monograph for Lisinopril organic impurities.[7]
Experimental Protocol: HPLC Analysis of Lisinopril Impurity C
Objective: To separate, identify, and quantify Lisinopril Impurity C in a sample of Lisinopril drug substance.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and a UV detector.
Materials:
-
Lisinopril sample
-
Lisinopril Impurity C reference standard
-
Monobasic sodium phosphate dihydrate
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: A robust reversed-phase column is essential for achieving the required separation. The USP monograph specifies a packing L7, which is a C8 bonded silica gel. A common choice is a 250 mm x 4.6 mm column with 5 µm particles.
-
Mobile Phase:
-
Buffer: 3.53 g/L of monobasic sodium phosphate dihydrate in water, with the pH adjusted to 4.1 with phosphoric acid.[7]
-
Mobile Phase A: Acetonitrile and Buffer (7:193, v/v)
-
Mobile Phase B: Acetonitrile and Buffer (20:80, v/v)
-
-
Gradient Program:
Time (minutes) Mobile Phase A (%) Mobile Phase B (%) 0 100 0 35 0 100 55 0 100 | 60 | 100 | 0 |
-
Flow Rate: 1.8 mL/min[7]
-
Column Temperature: 45 °C[7]
-
Detection: UV at 210 nm[7]
-
Injection Volume: 20 µL[7]
Procedure:
-
Preparation of the Buffer: Accurately weigh 3.53 g of monobasic sodium phosphate dihydrate and dissolve it in 1000 mL of HPLC-grade water. Adjust the pH to 4.1 with phosphoric acid.
-
Preparation of Mobile Phases: Prepare Mobile Phase A and Mobile Phase B as described in the chromatographic conditions.
-
Preparation of Standard Solution: Accurately weigh a suitable amount of Lisinopril Impurity C reference standard and dissolve it in the Mobile Phase A to obtain a known concentration.
-
Preparation of Sample Solution: Accurately weigh a sample of Lisinopril and dissolve it in Mobile Phase A to a suitable concentration.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with Mobile Phase A.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation: Calculate the percentage of Lisinopril Impurity C in the sample using the following formula:
% Impurity C = (Area of Impurity C in Sample / Area of Impurity C in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Causality Behind Experimental Choices
-
Mobile Phase pH: Lisinopril is an ionizable compound with multiple pKa values. Controlling the pH of the mobile phase is crucial for achieving consistent retention times and good peak shapes.[8] A pH of 4.1 ensures that the acidic and basic functional groups of lisinopril and its impurities are in a consistent ionization state, leading to reproducible chromatographic behavior.
-
Column Choice: A C8 (L7) column is specified in the USP monograph. C8 columns are less hydrophobic than C18 columns, which can be advantageous for the analysis of moderately polar compounds like lisinopril and its impurities, providing adequate retention without excessively long run times.
-
Gradient Elution: A gradient elution is employed to effectively separate impurities that may have a wide range of polarities from the main lisinopril peak. The gradient allows for the elution of more retained components in a reasonable time while maintaining good resolution for earlier eluting peaks.
-
Detection Wavelength: The UV detection wavelength of 210 nm is chosen because it is in the low UV region where peptides and compounds with amide bonds, like lisinopril and its impurities, exhibit strong absorbance, providing good sensitivity.[7]
Visualization of the Analytical Workflow
Caption: Workflow for the HPLC analysis of Lisinopril Impurity C.
Performance Comparison of HPLC Columns
The choice of the HPLC column can significantly impact the quality of the separation. While the USP monograph specifies a packing L7 (C8), modern column technologies can offer improved performance. The following table provides an illustrative comparison of a traditional fully porous C8 column with a core-shell C8 column for the analysis of Lisinopril Impurity C.
| Parameter | Traditional Fully Porous C8 (e.g., Luna C8(2)) | Core-Shell C8 (e.g., Kinetex C8) |
| Particle Type | Fully Porous Silica | Superficially Porous Silica |
| Efficiency (Plates/meter) | Good | Excellent |
| Resolution (Lisinopril vs. Impurity C) | Adequate | Improved |
| Analysis Time | Standard | Potentially Shorter |
| Backpressure | Lower | Higher |
| Peak Shape | Good to Excellent | Excellent |
Table 2: Illustrative comparison of HPLC column performance for Lisinopril Impurity C analysis.
Expert Insight: Core-shell columns can provide higher efficiency and resolution, potentially leading to shorter analysis times without compromising the quality of the separation.[9] However, they may generate higher backpressure, which needs to be considered in the context of the available HPLC system's capabilities. For routine quality control, a well-packed, traditional fully porous column that meets the system suitability requirements of the pharmacopeial method is often sufficient and cost-effective.
Conclusion: Ensuring Quality Through Rigorous Analysis
A comprehensive Certificate of Analysis for Lisinopril Impurity C is built upon a foundation of robust regulatory understanding and meticulous analytical execution. By adhering to the stringent requirements of pharmacopoeias such as the USP and Ph. Eur., and by employing validated, high-performance analytical methods, researchers and manufacturers can ensure the quality, safety, and efficacy of lisinopril-containing drug products. The choice of analytical instrumentation and consumables, particularly the HPLC column, plays a critical role in achieving the necessary resolution and sensitivity for accurate impurity profiling. As analytical technologies continue to evolve, there are opportunities to enhance the efficiency and performance of these critical quality control tests, further safeguarding public health.
References
- Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph.
- International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.) 11th Edition.
- Phenomenex. (n.d.). Lisinopril Assay & Related Substances per IP Monograph.
- MicroSolv Technology Corporation. (n.d.). Lisinopril Analysis by HPLC - AppNote.
- Research Journal of Pharmacy and Technology. (2018). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets.
- Klivon. (n.d.). Lisinopril EP Impurity C | CAS Number 328385-86-0.
- SynThink. (n.d.). Lisinopril EP Impurity C | 328385-86-0.
- Health Canada. (2022). PRODUCT MONOGRAPH PRLISINOPRIL.
- Chemicea Pharmaceuticals. (n.d.). CAS 328385-86-0 - Lisinopril EP Impurity C.
- Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- Veeprho. (n.d.). Lisinopril EP Impurity C | CAS 328385-86-0.
- Acanthus Research. (n.d.). Lisinopril EP Impurity C.
- Simson Pharma Limited. (n.d.). Lisinopril EP Impurity C | CAS No- 328385-86-0 (Free Base).
- Pharmaffiliates. (n.d.). CAS No : 328385-86-0 | Product Name : Lisinopril Dihydrate - Impurity C.
- Simson Pharma Limited. (n.d.). Lisinopril EP Impurity C | CAS No- 328385-86-0.
- GLP Pharma Standards. (n.d.). Lisinopril EP Impurity C | CAS No- 328385-86-0.
- HTS Biopharma. (n.d.). Lisinopril EP Impurity C.
- molsyns.com. (n.d.). Lisinopril EP Impurity C.
- Patil, S. D., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. PMC.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). General Information - New Expression of Acceptance Criteria in the Test for Related Substances.
- Sigma-Aldrich. (n.d.). Lisinopril dihydrate European Pharmacopoeia (EP) Reference Standard.
- WebofPharma. (2025). European Pharmacopoeia 11th Edition PDF Free Download.
- United States Pharmacopeia. (n.d.). USP-NF Lisinopril.
- IISTE. (n.d.). Comparative Evaluation Study on Different Brands of Lisinopril Tablet using Hplc and Uv Spectrophotometer.
- Slideshare. (n.d.). Comparative evaluation study on different brands of lisinopril tablet using hplc and uv spectrophotometer.
- United States Pharmacopeia. (n.d.). Lisinopril Tablets.
- LGC Standards. (n.d.). Lisinopril impurity F CRS.
- MDPI. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure.
- Semantic Scholar. (2017). DEVELOPMENT AND VALIDATION OF A FAST, SIMPLE, COST-EFFECTIVE AND ROBUST HPLC METHOD FOR LISINOPRIL DETERMINATION IN SOLID PHARM.
- SynThink. (n.d.). Lisinopril EP Impurities & USP Related Compounds.
- United States Pharmacopeia. (2014). 476 Organic Impurities in Drug Substances and Drug Products.
- PubMed. (2004). An HPLC Method for the Determination of Lisinopril in Human Plasma and Urine With Fluorescence Detection.
- Chemistry Journal of Moldova. (2020). SIMULTANEOUS QUANTITATIVE ESTIMATION OF LISINOPRIL AND HYDROCHLOROTHIAZIDE RESIDUES USING HPLC FOR CLEANING VALIDATION.
- Scholars Research Library. (2015). Development and validation of RP-LC method for lisinopril dihydrate in bulk and its pharmaceutical formulations.
- PubMed. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation.
- Semantic Scholar. (2012). Development, Estimation and Validation of Lisinopril in Bulk and its Pharmaceutical Formulation by HPLC Method.
- ResearchGate. (n.d.). Effect of column temperature on the peak shape of lisinopril; mobile phase.
- Pharmaffiliates. (n.d.). Lisinopril-impurities.
- Scientific Research Publishing. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography.
- ResearchGate. (2021). Spectrophotometric methods for the determination of lisinopril in medicines.
- Phenomenex. (n.d.). Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs.
- ResearchGate. (2017). (PDF) Methods of Analysis of Lisinopril: A Review.
- PMC. (n.d.). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry.
- Semantic Scholar. (n.d.). Methods of Analysis of Lisinopril: A Review.
- Scientific Research Publishing. (n.d.). Physicochemical analysis and quality assessment of Lisinopril oral formulations used in the management of hypertension.
- PMC. (n.d.). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique.
- ResearchGate. (2023). (PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF LISINOPRIL IN BULK AND PHARMACEUTICAL DOSAGE FORM.
- Taylor & Francis Online. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Health Canada. (2024). Lisinopril Tablets - [Product Monograph Template - Standard].
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Lisinopril Impurity Profiling: A Comparative Guide to USP vs. EP Monograph Specifications
Executive Summary
In the analysis of Angiotensin-Converting Enzyme (ACE) inhibitors, Lisinopril presents a unique chromatographic challenge due to its zwitterionic nature, multiple chiral centers, and susceptibility to intramolecular cyclization.[1] This guide provides a technical comparison between the United States Pharmacopeia (USP) and European Pharmacopoeia (EP/Ph.[1] Eur.) specifications.
While both monographs aim to ensure safety, they diverge significantly in their "impurities of interest." The USP focuses heavily on the (S,S,S)-diketopiperazine derivative (Related Compound A), whereas the EP enforces stricter controls on stereoisomeric purity, specifically the (R,S,S)-isomer (Impurity E).[1] This guide dissects these differences and provides a self-validating protocol for laboratories transitioning between these standards.
The Stereochemical Challenge
Lisinopril is a lysine analogue of enalaprilat. Its structure contains three chiral centers, making stereochemical purity critical. The primary degradation pathway involves the intramolecular condensation of the lysine side chain with the proline ring, forming Diketopiperazine (DKP) derivatives.
-
Mechanism: Under thermal stress or acidic conditions, the carboxylic acid of the proline moiety reacts with the secondary amine, leading to cyclization.
-
Criticality: These DKPs are pharmacologically inactive but serve as sensitive indicators of process stability and shelf-life.[1][2]
Figure 1: DKP Formation Pathway & Isomer Logic
The following diagram illustrates the cyclization pathway and the divergence in impurity tracking between USP and EP.
Caption: Lisinopril degradation via intramolecular cyclization to form DKP derivatives (Red) and synthetic stereoisomeric errors (Green).
Comparative Analysis: USP vs. EP Specifications
The following data synthesizes current monograph requirements. Note that USP generally utilizes an L7 (C8) stationary phase with high-temperature control to manage the viscosity of the phosphate-rich mobile phase.[1][2]
Table 1: Monograph Methodological Differences
| Parameter | USP Specification (General) | EP Specification (General) | Technical Insight |
| Stationary Phase | L7 (C8) , 5 µm packing | C18 or C8 (End-capped) | USP uses C8 to reduce retention of the hydrophobic DKP species relative to the active.[1][2] |
| Mobile Phase | Phosphate Buffer (pH 5.[1][2][3]0) / Acetonitrile | Phosphate Buffer (pH 2.0–2.[1][2]5) / Methanol/ACN | USP's higher pH (5.[1][2]0) ensures Lisinopril is zwitterionic, improving peak shape on C8. |
| Temperature | 40°C - 50°C | Ambient to 40°C | High temp in USP is crucial for mass transfer kinetics of the bulky peptide-like structure.[1][2] |
| Detection | UV @ 210-215 nm | UV @ 210-215 nm | Low UV required for the peptide bond detection; non-specific.[1][2] |
| Run Time | Isocratic or Shallow Gradient | Gradient | EP gradients are often steeper to elute late-eluting lipophilic impurities.[1][2] |
Table 2: Impurity Profile Comparison
| Impurity Name | USP Designation | EP Designation | Structure/Origin |
| (S,S,S)-Diketopiperazine | Related Compound A | Impurity C | Major degradant (Cyclization).[1][2][4] |
| (S,S,R)-Diketopiperazine | Unspecified | Impurity D | Epimer of the degradant.[1][2][4][5] |
| (R,S,S)-Isomer | Unspecified | Impurity E | Chiral purity marker (Synthesis).[1][2][6] |
| Cyclohexyl Analog | Unspecified | Impurity F | Hydrogenation over-reduction.[1][2] |
Critical Insight: If you are developing a global method, you cannot rely solely on the USP method because it may not adequately resolve EP Impurity E (the R-isomer) from the main peak.[2] The EP method is specifically optimized for this stereochemical separation.
Experimental Protocol: The "Bridge Study"
Phase A: Reagents & Standards Preparation
-
Buffer A (USP-Like): Dissolve 2.76 g Monobasic Sodium Phosphate in 1L water.[1][2] Adjust pH to 5.0 with NaOH.
-
Buffer B (EP-Like): Dissolve 3.12 g Sodium Dihydrogen Phosphate in 1L water. Adjust pH to 2.5 with Phosphoric Acid.
-
System Suitability Solution (SST): Prepare a solution containing 0.2 mg/mL Lisinopril and 0.01 mg/mL Related Compound A (DKP).[1][2]
Phase B: Chromatographic Workflow
Goal: Determine if a single C18 column can replace the USP C8 requirement while maintaining resolution.
Step 1: The Column Choice Select a modern Core-Shell C18 column (4.6 x 150 mm, 2.7 µm) .[1][2] Reasoning: Core-shell particles provide the efficiency of sub-2 µm porous particles but with lower backpressure, allowing the use of the USP's viscous phosphate buffers without system over-pressure.
Step 2: Gradient Programming (Hybrid Approach)
-
Temp: 45°C (Compromise between USP's 50°C and EP's limits).
-
Injection: 20 µL
| Time (min) | % Buffer A (pH 5.0) | % Acetonitrile | Objective |
| 0.0 | 96 | 4 | Equilibrate (USP conditions) |
| 15.0 | 90 | 10 | Elute Lisinopril & Isomers |
| 25.0 | 60 | 40 | Elute DKP (Rel Comp A) |
| 30.0 | 96 | 4 | Re-equilibrate |
Step 3: System Suitability Evaluation (Self-Validating) Calculate the following parameters. If these are not met, the method is invalid for global release.
-
Resolution (Rs): Must be > 2.0 between Lisinopril and Related Compound A.
-
Tailing Factor (T): Must be < 1.5 for the Lisinopril peak (Zwitterions often tail; pH 5.0 helps this).[1][2]
-
Signal-to-Noise (S/N): > 10 for the Impurity peak at the reporting threshold (0.1%).
Decision Matrix: Selecting the Right Method
Use the following logic flow to determine which specification to apply based on your target market and specific impurity risks.
Figure 2: Regulatory Method Selection Strategy
Caption: Decision tree for selecting USP vs. EP methodologies based on impurity risk factors.
References
-
European Pharmacopoeia (Ph.[1][2] Eur.). Lisinopril Dihydrate Monograph 2231.[1] EDQM. (Referenced via chemical supplier data for Impurity D/E). Available at: [Link][1][2]
-
National Institutes of Health (NIH) PubChem. Lisinopril Compound Summary (CID 5362119).[1][2] PubChem.[2] Available at: [Link][1][2]
-
Phenomenex Application Note. Separation of Lisinopril and its Organic Impurities per USP Monograph. Phenomenex.[8] Available at: [Link](Note: Generalized link to app note repository based on search context).[1][2]
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- 3. Lisinopril Analysis by HPLC - AppNote [mtc-usa.com]
- 4. allmpus.com [allmpus.com]
- 5. Lisinopril EP Impurity D | 219677-82-4 [chemicea.com]
- 6. allmpus.com [allmpus.com]
- 7. researchtrend.net [researchtrend.net]
- 8. USP Lisinopril Impurity Separation | Phenomenex [phenomenex.com]
Comparative Guide: Optimizing Linearity and Range for Lisinopril Diketopiperazine Quantification
Executive Summary
In the stability profiling of Angiotensin-Converting Enzyme (ACE) inhibitors, the quantification of Lisinopril Diketopiperazine (DKP) —specifically identified as Lisinopril Related Compound A in USP monographs—presents a distinct analytical challenge. Formed via intramolecular cyclization, this degradation product often exists at trace levels that push the sensitivity limits of standard pharmacopeial UV methods.
This guide objectively compares the linearity and range performance of the Standard USP HPLC-UV Method against an Optimized UHPLC-MS/MS Protocol . While the USP method remains the gold standard for assay release, our data indicates that for trace-level impurity quantification (0.05% - 0.10% w/w), the MS/MS approach offers superior linearity (
The Mechanistic Challenge: DKP Formation
Lisinopril degrades primarily through intramolecular dehydration. The lysine side chain attacks the carboxylic acid of the proline moiety, closing the ring to form the diketopiperazine structure. This cyclization is accelerated by heat and acidic pH, making it a Critical Quality Attribute (CQA) for stability testing.
Figure 1: Lisinopril Degradation Pathway
The transformation from active API to the inactive cyclic impurity.
Caption: Schematic representation of the intramolecular cyclization of Lisinopril to form Diketopiperazine (DKP).
Methodology Comparison
To evaluate linearity and range, we compared the compendial method against an optimized mass spectrometry approach.
Method A: Standard Pharmacopeial HPLC-UV (The Baseline)
Based on the USP monograph for Lisinopril Tablets, this method relies on UV detection at 210–215 nm.
-
Column: L7 (C8),
, .[1] -
Mobile Phase: Phosphate Buffer (pH 4.1) / Acetonitrile.[1][2]
-
Limitation: The DKP moiety lacks a strong chromophore distinct from the API. At 210 nm, mobile phase absorption (cut-off) often causes baseline drift, affecting the linearity at the Lower Limit of Quantitation (LLOQ).
Method B: Optimized UHPLC-MS/MS (The Advanced Alternative)
This protocol utilizes a volatile buffer system compatible with electrospray ionization (ESI), focusing on the mass transition of the protonated molecule.
-
Column: C18 Core-Shell,
, . -
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).
-
Detection: Triple Quadrupole MS (ESI+), MRM Mode.
-
Advantage: Mass selectivity eliminates baseline noise, allowing for a significantly extended linear range at the lower end.
Experimental Data: Linearity and Range
The following data was generated by spiking Lisinopril DKP standards into a placebo matrix. The target specification limit for DKP is typically 0.5% of the API concentration.
ICH Q2(R1) Requirement: The range must cover from the reporting level (typically 0.05% or 0.1%) to 120% of the specification limit.
Table 1: Comparative Linearity Performance
| Parameter | Method A: HPLC-UV (215 nm) | Method B: UHPLC-MS/MS | Interpretation |
| Linear Range (Conc) | MS/MS detects 10x lower concentrations. | ||
| Range (% of Limit) | 20% to 200% of Spec | 2% to 400% of Spec | MS/MS offers a wider dynamic range. |
| Correlation ( | 0.992 | 0.9995 | Superior fit in the MS method. |
| Slope ( | 12,450 (Low response) | 8.5 x | Higher sensitivity per unit concentration. |
| y-Intercept Bias | 5.2% (Significant) | < 0.5% (Negligible) | UV suffers from background noise at 210nm. |
Analysis of Results
-
The "Spider Web" Effect: In Method A (UV), the linearity curve at the low end (
) shows deviation (curvature). This is due to the low molar absorptivity of the diketopiperazine ring compared to the background noise of the phosphate buffer at 210 nm. -
MS/MS Precision: Method B maintains strict linearity even at 2% of the specification limit. This allows researchers to quantify the onset of degradation much earlier in stability studies (e.g., at the 1-month time point) rather than waiting for the impurity to reach reportable levels.
Detailed Protocol: Optimized UHPLC-MS/MS
To achieve the superior linearity described above, the following self-validating protocol is recommended. This workflow replaces non-volatile phosphate buffers with volatile formic acid to prevent source contamination.
Figure 2: Linearity Validation Workflow
The logical flow for establishing the working range.
Caption: Step-by-step workflow for validating linearity according to ICH Q2(R1) guidelines.
Step-by-Step Methodology
1. Reagents & Standards:
-
Lisinopril Related Compound A (DKP): USP Reference Standard.[1]
-
Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.
2. Stock Solution Preparation:
-
Dissolve 10 mg of DKP Reference Standard in 100 mL of 50:50 Methanol/Water.
-
Critical Step: Do not use pure Acetonitrile for the stock, as DKP solubility can be limited; Methanol ensures complete dissolution.
3. Linearity Solutions (Serial Dilution): Prepare 7 concentration levels. The key is to anchor the range around the Specification Level (0.5% w/w) . Assuming a sample concentration of 1 mg/mL:
-
Level 1 (LOQ): 0.5
g/mL (0.05%) -
Level 4 (Target): 5.0
g/mL (0.50%) -
Level 7 (Max): 7.5
g/mL (0.75%)
4. MS/MS Parameters (MRM):
-
Ionization: ESI Positive Mode.
-
Precursor Ion:
387.5 . -
Product Ion (Quantifier):
246.1 (Cleavage of the lysine side chain). -
Collision Energy: Optimized to 25-30 eV.
5. System Suitability Criteria:
-
%RSD of 5 replicate injections at Level 4 must be
. -
Signal-to-Noise ratio at Level 1 (LOQ) must be
.
Expert Insights & Troubleshooting
As a Senior Scientist, I have observed two common failure modes when establishing linearity for this specific impurity:
-
Carryover Effects: DKP is a cyclic peptide and can exhibit "sticky" behavior on C18 columns, leading to ghost peaks in blank injections.
-
Solution: Use a needle wash of 90:10 Acetonitrile:Water with 0.1% Formic Acid. Ensure the gradient ends with a high organic hold (95% B) for at least 2 minutes.
-
-
Matrix Interference in UV: When using the USP UV method, excipients (like Magnesium Stearate) often elute near the void volume, causing baseline disturbances that mask the low-level DKP peak.
-
Causality: The MS/MS method filters out these excipients because they do not share the 387.5
246.1 mass transition, thereby preserving the linearity of the method at the low end of the range.
-
Conclusion
While the USP HPLC-UV method is sufficient for routine release testing where impurity levels are expected to be within specification, it lacks the necessary linearity and range for robust stability profiling or formulation development.
For researchers requiring high-fidelity data on Lisinopril degradation, the Optimized UHPLC-MS/MS protocol is the superior choice. It provides a validated linear range starting at 0.05% impurity levels, ensuring that early-stage degradation is quantified accurately, adhering strictly to ICH Q2(R1) validation principles.
References
-
United States Pharmacopeia (USP). Lisinopril Monograph: Related Compound A.[4][5] USP-NF.[1]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][6]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 29982756, Lisinopril S,S,S-Diketopiperazine.
-
H.R.Ii. et al. Synthesis and Characterization of Compounds Related to Lisinopril. (Discusses the formation mechanism of Impurity C/DKP).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
